3-Phenylpropane-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPDKKXSBXWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503087 | |
| Record name | 3-Phenylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63014-04-0 | |
| Record name | 3-Phenylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpropane-1-sulfonyl chloride, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and presents its characteristic analytical data.
Introduction
This compound (C₉H₁₁ClO₂S) is a chemical compound with the CAS Number 63014-04-0.[1][2] Its structure, featuring a phenylpropyl group attached to a sulfonyl chloride moiety, makes it a versatile building block for the introduction of the 3-phenylpropanesulfonyl group into various molecules. This functional group is of interest in medicinal chemistry due to its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
Synthesis
The synthesis of this compound is most effectively achieved through the oxidative chlorination of its corresponding thiol, 3-phenylpropane-1-thiol. This method is widely applicable for the preparation of sulfonyl chlorides from thiols.[3][4][5] While various reagents can be employed for this transformation, a common and effective approach involves the use of chlorine in an acidic aqueous medium.
Experimental Protocol: Oxidative Chlorination of 3-Phenylpropane-1-thiol
This protocol is based on established methods for the synthesis of sulfonyl chlorides from thiols.[6]
Materials:
-
3-Phenylpropane-1-thiol
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2.4 M aqueous solution
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, 8.25%)
-
Sodium thiosulfate (Na₂S₂O₃), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, a mixture of dichloromethane (e.g., 80 mL) and 2.4 M hydrochloric acid (e.g., 65 mL) is prepared and cooled to below -5 °C using an acetone/ice bath.[6]
-
To this cooled, stirred mixture, a solution of sodium hypochlorite (e.g., 85 mL, 8.25%) is added dropwise from the addition funnel over a period of 20 minutes, ensuring the temperature remains below -5 °C.[6]
-
After stirring for an additional 10 minutes at this temperature, a slurry of 3-phenylpropane-1-thiol in dichloromethane (e.g., 20 mL) is added in portions over 10 minutes.[6]
-
The resulting suspension is stirred for 30 minutes at a temperature below -5 °C.[6]
-
The excess chlorine is then quenched by the addition of 1 M sodium thiosulfate solution (e.g., 11 mL).[6]
-
The reaction mixture is transferred to a pre-cooled separatory funnel, and the layers are separated.[6]
-
The organic layer is washed sequentially with pre-cooled saturated sodium bicarbonate solution and brine.[6]
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature (below -10 °C) to yield the crude this compound.[6]
-
Further purification can be achieved by suspending the crude product in cold, dry diethyl ether, followed by filtration and drying under vacuum.[6]
Yield:
While a specific yield for this compound is not documented in the provided search results, similar procedures for other sulfonyl chlorides report yields ranging from 70% to over 90%.[3][6]
Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.7 g/mol |
| CAS Number | 63014-04-0 |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl chain protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.7 - 3.9 | Triplet | 2H | -CH₂-SO₂Cl |
| ~ 2.8 - 3.0 | Triplet | 2H | Ph-CH₂- |
| ~ 2.2 - 2.4 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 139 - 141 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta) |
| ~ 126 - 127 | Aromatic carbon (C-para) |
| ~ 60 - 65 | -CH₂-SO₂Cl |
| ~ 34 - 36 | Ph-CH₂- |
| ~ 28 - 30 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the sulfonyl chloride functional group.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1370 - 1380 | Asymmetric SO₂ stretching |
| ~ 1170 - 1180 | Symmetric SO₂ stretching |
| ~ 3000 - 3100 | Aromatic C-H stretching |
| ~ 2850 - 2960 | Aliphatic C-H stretching |
| ~ 1600, 1495, 1450 | Aromatic C=C stretching |
| ~ 550 - 600 | S-Cl stretching |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Assignment |
| 218/220 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 119 | [M - SO₂Cl]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Logical Workflow and Signaling Pathways
The synthesis of this compound follows a clear and logical experimental workflow. This can be visualized to aid in the understanding of the process.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of this compound via the oxidative chlorination of 3-phenylpropane-1-thiol. The provided characterization data, based on established spectroscopic principles and data from analogous compounds, offers a valuable reference for researchers in the fields of organic synthesis and medicinal chemistry. This information will facilitate the successful preparation and identification of this important chemical intermediate, thereby supporting the advancement of drug discovery and development programs.
References
An In-depth Technical Guide to 3-Phenylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropane-1-sulfonyl chloride is a sulfonyl chloride compound containing a phenylpropyl backbone. Sulfonyl chlorides are a class of organic compounds with the functional group -SO2Cl. They are reactive compounds that are widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The presence of the phenylpropane group in this compound makes it a valuable building block for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key safety information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H11ClO2S | [1] |
| Molecular Weight | 218.7 g/mol | [1] |
| CAS Number | 63014-04-0 | [1] |
| Melting Point | 20-22 °C | |
| Boiling Point | 275-276 °C | |
| Density | 1.223 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5400 | |
| Solubility | Data not readily available. Sulfonyl chlorides are generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. They are typically insoluble in water and react with protic solvents like water and alcohols. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method involves the oxidative chlorination of the corresponding thiol, 3-phenylpropane-1-thiol. The following protocol is adapted from established procedures for the synthesis of alkylsulfonyl chlorides from thiols.[2][3]
Experimental Protocol: Synthesis from 3-Phenylpropane-1-thiol
Materials:
-
3-Phenylpropane-1-thiol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride (TBAC)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-phenylpropane-1-thiol (1 equivalent) in acetonitrile, add N-chlorosuccinimide (3 equivalents), tetrabutylammonium chloride (1 equivalent), and water (5 equivalents).[4]
-
Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
The product is then extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
Safety Precautions:
-
The reaction should be carried out in a well-ventilated fume hood.
-
N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is expected to be corrosive and moisture-sensitive. Avoid contact with skin and eyes.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, as well as signals for the three methylene groups of the propane chain. The methylene group adjacent to the sulfonyl chloride group would be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the propane chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5] Aromatic C-H and aliphatic C-H stretching vibrations will also be present.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a reactive chemical intermediate, its primary role is in the synthesis of other compounds which may then be investigated for their biological properties.
Logical Relationships in Synthesis
The synthesis of this compound is a key step in the preparation of various derivatives, such as sulfonamides and sulfonate esters. This relationship can be visualized as a branching pathway from the central sulfonyl chloride intermediate.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its solubility and detailed spectroscopic analyses are not widely available, its synthesis can be reliably achieved through the oxidative chlorination of the corresponding thiol. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development. Further research into the reactivity and potential applications of this molecule and its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 3-Phenylpropane-1-sulfonyl chloride (CAS: 63014-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropane-1-sulfonyl chloride, with the CAS number 63014-04-0, is a sulfonyl chloride functionalized with a phenylpropyl group.[1][2] Sulfonyl chlorides are a class of organic compounds that serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide functional group is a key component in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available chemical data, synthetic approaches, and potential applications of this compound in the field of drug discovery and development.
Chemical and Physical Properties
Detailed experimental data for the physical properties of this compound are not widely available in the public domain. The information presented below is a compilation of data from various chemical suppliers and databases. It should be noted that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 63014-04-0 | [1] |
| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |
| Molecular Weight | 218.7 g/mol | [1] |
| Physical State | Liquid | Sigma-Aldrich |
| Predicted XlogP | 3.1 | [2] |
| Monoisotopic Mass | 218.01683 Da | [2] |
Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propane chain. The protons on the carbon adjacent to the sulfonyl chloride group would be the most deshielded of the aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the three aliphatic carbons. The carbon bearing the sulfonyl chloride group would appear at a characteristic downfield shift.
-
Infrared (IR): The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1375-1335 cm⁻¹ (asymmetric) and 1185-1165 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, general methods for the synthesis of sulfonyl chlorides can be adapted. A plausible synthetic route would involve the chlorosulfonation of a suitable precursor, such as 3-phenylpropane. Another common method is the oxidative chlorination of the corresponding thiol or disulfide.
General Experimental Protocol: Chlorosulfonation of an Aromatic Compound
The following is a generalized procedure for the synthesis of a sulfonyl chloride from an aromatic precursor, which could be adapted for 3-phenylpropane.
Materials:
-
Aromatic precursor (e.g., 3-phenylpropane)
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can be used in some procedures)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add the aromatic precursor to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate methods).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The crude product can be further purified by distillation under reduced pressure or by chromatography.
Reactions and Applications in Drug Development
This compound is primarily used as a chemical intermediate for the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines.
Reaction with Amines to Form Sulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base (like pyridine or triethylamine) yields the corresponding 3-phenylpropanesulfonamide. This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.
Role in Medicinal Chemistry
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications, including:
-
Antimicrobial agents: Sulfa drugs were among the first effective antibiotics.
-
Diuretics: Many diuretic drugs contain a sulfonamide group.
-
Anticonvulsants: Certain antiepileptic drugs feature a sulfonamide structure.
-
Anti-inflammatory agents: COX-2 inhibitors often incorporate a sulfonamide moiety.
-
Anticancer agents: Some modern cancer therapies target enzymes via a sulfonamide group.
While specific drugs derived directly from this compound are not prominently documented, the 3-phenylpropyl group can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding interactions with biological targets. The phenylpropyl moiety can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable synthetic intermediate, primarily for the preparation of 3-phenylpropanesulfonamide derivatives. While detailed experimental data for this specific compound is not extensively available in the public domain, its reactivity is characteristic of sulfonyl chlorides, making it a useful building block for medicinal chemists. The resulting sulfonamides have the potential to exhibit a wide range of biological activities, and the 3-phenylpropyl moiety can be strategically employed to fine-tune the properties of drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
Spectral Analysis of 3-Phenylpropane-1-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 3-Phenylpropane-1-sulfonyl chloride. It includes detailed experimental protocols for acquiring such data and presents the predicted spectral information in a clear, tabular format for easy reference and comparison.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is synthesized based on the analysis of structurally similar compounds and known spectral correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H |
| ~ 3.68 | t | 2H | -CH₂-SO₂Cl |
| ~ 2.85 | t | 2H | Ph-CH₂ - |
| ~ 2.25 | p | 2H | -CH₂ -CH₂-SO₂Cl |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139.5 | Quaternary Ar-C |
| ~ 128.8 | Ar-C H |
| ~ 128.6 | Ar-C H |
| ~ 126.7 | Ar-C H |
| ~ 60.0 | -C H₂-SO₂Cl |
| ~ 32.5 | Ph-C H₂- |
| ~ 27.0 | -C H₂-CH₂-SO₂Cl |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1370 - 1350 | Strong | Asymmetric SO₂ Stretch |
| ~ 1180 - 1160 | Strong | Symmetric SO₂ Stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~ 750, 700 | Strong | Monosubstituted Benzene C-H Bending |
| ~ 600 - 500 | Strong | S-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound
| m/z | Predicted Identity |
| 218/220 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 119 | [M - SO₂Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
To ensure homogeneity, the sample should be prepared in a clean, dry vial before being transferred to a 5 mm NMR tube.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition :
-
The NMR spectrometer is typically operated at a frequency of 300-600 MHz.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
A standard ¹H pulse sequence is used to acquire the spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The Free Induction Decay (FID) signal is acquired and then Fourier transformed to produce the frequency-domain spectrum.
-
-
¹³C NMR Acquisition :
-
A higher concentration of the sample (50-100 mg) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time and/or a greater number of scans are typically necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy (ATR-FTIR Method)
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
-
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
The sample solution must be free of non-volatile impurities.
-
-
Instrumentation and Data Acquisition :
-
The Gas Chromatograph (GC) is used to separate the sample from the solvent and any volatile impurities.
-
A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet (e.g., 250 °C), where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure the compound elutes.
-
As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS).
-
In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for spectral analysis of a chemical compound.
Navigating the Reactivity of 3-Phenylpropane-1-sulfonyl chloride: An In-depth Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Phenylpropane-1-sulfonyl chloride (CAS RN: 63014-04-0), a key reagent in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's reactivity, recommended handling procedures, and methodologies for stability assessment to ensure its integrity and promote safe laboratory practices.
Core Stability Profile
This compound is a reactive compound, a characteristic inherent to the sulfonyl chloride functional group. Its stability is primarily influenced by its sensitivity to moisture, elevated temperatures, and light. The central point of instability is the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, most notably by water.
Hydrolysis: The principal degradation pathway for this compound is hydrolysis. In the presence of water, it readily hydrolyzes to form the corresponding 3-phenylpropane-1-sulfonic acid and hydrochloric acid.[3] This reaction is generally irreversible and proceeds via an SN2 mechanism. The rate of hydrolysis can be influenced by pH, with studies on analogous aromatic sulfonyl chlorides showing variations in reaction kinetics under neutral and alkaline conditions.[4]
Photostability: Although specific photostability studies on this compound are not extensively documented in the public domain, it is prudent to protect the compound from light to prevent potential photolytic degradation, a general precaution for complex organic molecules.
Storage and Handling Recommendations
To maintain the chemical integrity and ensure the safety of laboratory personnel, stringent storage and handling protocols are imperative.
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[5] To prevent hydrolysis, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be designated for corrosive materials.
Handling: All handling of this compound should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory to prevent contact with the skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water. Due to its corrosive nature, any spills should be managed with caution, using an inert absorbent material, and disposed of as hazardous waste. Do not use combustible materials like paper towels to clean up spills.
Quantitative Stability and Incompatibility Data
The following tables summarize the known quantitative data and incompatible materials for this compound and related sulfonyl chlorides.
| Parameter | Value | Source Analogy |
| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |
| Molecular Weight | 218.7 g/mol | [1][2] |
| Boiling Point | 70 °C at 0.5 mmHg (for 3-chloropropanesulfonyl chloride) | |
| Flash Point | 110 °C (closed cup) (for 3-chloropropanesulfonyl chloride) | |
| Density | 1.456 g/mL at 25 °C (for 3-chloropropanesulfonyl chloride) |
Table 1: Physical and Chemical Properties (Note: Data for boiling point, flash point, and density are for the structurally similar 3-chloropropanesulfonyl chloride and should be used as an estimate.)
| Incompatible Materials | Conditions to Avoid |
| Water | Moisture, high humidity |
| Strong Oxidizing Agents | Proximity to strong oxidizers |
| Strong Bases | Contact with alkaline substances |
| Alcohols | Presence of hydroxyl-containing solvents/reagents |
| Amines | Presence of amino compounds |
Table 2: Incompatible Materials and Conditions
Hazardous Decomposition Products
Upon decomposition, this compound is expected to release the following hazardous substances:
-
Sulfur oxides (SOx): Irritating and toxic gases.
-
Hydrogen chloride (HCl): A corrosive gas.
-
Carbon monoxide (CO) and Carbon dioxide (CO₂): Formed during thermal decomposition.
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound. These protocols are adapted from general guidelines for stability testing of chemical substances.
Protocol 1: Hydrolytic Stability Assessment
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials: this compound, HPLC-grade water, acetonitrile, phosphate buffer solutions (pH 5, 7, and 9), 0.1 M HCl, 0.1 M NaOH, HPLC system with a UV detector.
-
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
In separate temperature-controlled reaction vessels, add the appropriate buffer solution (or acidic/basic solution) and allow it to equilibrate to the desired temperature (e.g., 25 °C, 40 °C).
-
Initiate the reaction by adding a small aliquot of the stock solution to the aqueous medium.
-
At predetermined time intervals, withdraw samples, quench the reaction (e.g., by dilution with a cold acetonitrile/water mixture), and analyze by a validated stability-indicating HPLC method.
-
Monitor the disappearance of the parent compound and the appearance of the 3-phenylpropane-1-sulfonic acid peak.
-
Calculate the rate constants for hydrolysis at each pH and temperature.
-
Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis)
-
Objective: To determine the thermal decomposition profile of this compound.
-
Materials: this compound, Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Protocol 3: Photostability Assessment
-
Objective: To evaluate the stability of this compound upon exposure to light.
-
Materials: this compound, a suitable solvent (e.g., acetonitrile), quartz cuvettes, a photostability chamber compliant with ICH Q1B guidelines, HPLC system.
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Expose the solution in a quartz cuvette to a calibrated light source within the photostability chamber for a specified duration.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
At selected time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
Compare the chromatograms to assess the extent of degradation due to light exposure.
-
Visualizing Reactivity and Handling
The following diagrams illustrate the primary degradation pathway and a recommended workflow for safe handling and storage.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 3-Phenylpropane-1-sulfonic acid AldrichCPR 20872-08-6 [sigmaaldrich.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Theoretical Exploration of 3-Phenylpropane-1-sulfonyl Chloride: A Computational Guide
This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 3-Phenylpropane-1-sulfonyl chloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for in-silico analysis, potential data outputs, and the logical framework for such an investigation. While direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this guide synthesizes established computational protocols applied to analogous sulfonyl chlorides and sulfonamides to propose a robust research framework.
Introduction
This compound (C₉H₁₁ClO₂S) is a chemical intermediate of interest due to the prevalence of the sulfonyl chloride moiety as a reactive group for the synthesis of sulfonamides, a class of compounds with broad biological and medicinal significance.[1][2] Understanding the molecule's structural, electronic, and reactive properties through theoretical calculations is crucial for predicting its behavior, optimizing reaction conditions, and designing novel derivatives with desired functionalities.
This guide details a computational approach primarily based on Density Functional Theory (DFT), a powerful quantum chemical method for investigating molecular systems.[2][3] The proposed studies aim to elucidate the molecule's geometry, vibrational characteristics, electronic structure, and potential reaction pathways.
Molecular Properties and Computational Data
A thorough computational analysis of this compound would yield a wealth of quantitative data. The following tables summarize the expected outputs from such a study, based on typical results for similar sulfonamide derivatives.[3]
Table 1: Key Molecular and Physical Properties
| Property | Value | Source |
| CAS Number | 63014-04-0 | [4] |
| Molecular Formula | C₉H₁₁ClO₂S | [4] |
| Molecular Weight | 218.7 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)Cl | Derived from structure |
Table 2: Predicted Geometrical Parameters (Optimized Structure)
Note: These are illustrative values based on DFT calculations for similar molecules. Actual values would be determined from a specific computational run.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | S=O | 1.43 |
| S-Cl | 2.07 | |
| S-C | 1.78 | |
| C-C (propyl chain) | 1.53 - 1.54 | |
| C-C (phenyl ring) | 1.39 - 1.40 | |
| Bond Angles (°) ** | O=S=O | 120.0 |
| O=S-Cl | 108.0 | |
| O=S-C | 108.0 | |
| Cl-S-C | 100.0 | |
| Dihedral Angle (°) ** | C-C-S-Cl | ~ 70.0 |
Table 3: Calculated Electronic and Quantum Chemical Properties
Note: These are illustrative values. The HOMO-LUMO gap is a key indicator of chemical reactivity.
| Parameter | Description | Predicted Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap (ΔE) | Energy gap, indicating chemical stability | 6.3 |
| Dipole Moment | Measure of molecular polarity | ~ 4.5 D |
Computational and Experimental Protocols
The following protocols outline the proposed methodologies for the theoretical and computational investigation of this compound.
Quantum Chemical Calculations
The core of the theoretical study would involve quantum chemical calculations using Density Functional Theory (DFT).
Protocol:
-
Initial Structure Creation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311G+(d,p) basis set, a common and reliable combination for organic molecules.[2][3] The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.[3]
-
Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[3] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[3] These properties provide insights into the molecule's reactivity, electrophilic and nucleophilic sites, and overall charge distribution.
Reactivity Analysis: Solvolysis Mechanism
Based on studies of similar sulfonyl chlorides, such as phenylmethanesulfonyl chloride, the solvolysis of this compound is expected to proceed via a concerted S_N2 mechanism.[5] A computational study can be designed to investigate this pathway.
Protocol:
-
Reactant and Product Definition: Define the reactant (this compound and a solvent molecule, e.g., water or methanol) and the expected product of the S_N2 reaction.
-
Transition State Search: Employ computational methods to locate the transition state structure for the nucleophilic attack of the solvent on the sulfur atom. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Once the transition state is located, an IRC calculation is performed to confirm that the transition state correctly connects the reactants and products on the potential energy surface.
-
Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction, offering a quantitative measure of its feasibility.
Visualizations
Diagrams are essential for visualizing complex theoretical concepts and workflows. The following are generated using the DOT language to illustrate key aspects of the proposed study.
Caption: A flowchart of the quantum chemical calculation process.
Caption: Energy profile of the proposed SN2 solvolysis reaction.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
While experimental data remains the ultimate arbiter, theoretical studies as outlined in this guide provide invaluable predictive power and mechanistic insight into the chemical nature of this compound. The proposed computational framework, leveraging established DFT methodologies, can effectively elucidate the molecule's structural and electronic characteristics, as well as its reactivity. The data and visualizations presented herein serve as a comprehensive template for researchers to initiate and conduct in-depth in-silico investigations, ultimately accelerating the discovery and development processes in which this and similar molecules play a crucial role.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Phenylpropane-1-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Phenylpropane-1-sulfonyl chloride, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative data, this document provides a framework for researchers to determine its solubility profile. It includes a predictive assessment of its solubility in common organic solvents based on general chemical principles governing sulfonyl chlorides. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided. A logical workflow for these procedures is also presented in a visual diagram to guide researchers in their experimental design.
Introduction
This compound (C₉H₁₁ClO₂S) is a sulfonyl chloride derivative that serves as a valuable building block in the synthesis of a variety of organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry. The solubility of this reagent in organic solvents is a critical parameter for its effective use in chemical reactions, influencing reaction rates, yields, and the ease of purification. This guide provides a comprehensive overview of the predicted solubility of this compound and outlines detailed methodologies for its empirical determination.
Predicted Solubility Profile
General Principles:
-
Polar Aprotic Solvents: Good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.
-
Halogenated Solvents: High solubility is also anticipated in halogenated hydrocarbons like dichloromethane and chloroform.
-
Non-Polar Solvents: Lower solubility is expected in non-polar hydrocarbon solvents such as hexane and toluene.
-
Protic Solvents: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are generally not suitable as they can react with the sulfonyl chloride functional group, leading to solvolysis and the formation of the corresponding sulfonic acid or sulfonamide.[1] This reactivity can be influenced by the specific conditions, but as a general rule, anhydrous aprotic solvents are preferred for reactions involving sulfonyl chlorides.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Predicted Solubility/Reactivity |
| Acetone | C₃H₆O | Likely Soluble |
| Acetonitrile | C₂H₃N | Likely Soluble |
| Chloroform | CHCl₃ | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | Likely Soluble |
| Diethyl Ether | (C₂H₅)₂O | Likely Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | Likely Soluble |
| Hexane | C₆H₁₄ | Sparingly Soluble to Insoluble |
| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble |
| Toluene | C₇H₈ | Sparingly Soluble |
| Methanol | CH₃OH | Reactive (Solvolysis) |
| Ethanol | C₂H₅OH | Reactive (Solvolysis) |
| Water | H₂O | Insoluble and Reactive (Hydrolysis) |
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is required, the following experimental protocols can be employed.
Qualitative Solubility Determination
This method offers a rapid assessment of solubility and is useful for initial solvent screening.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Method)
The gravimetric or "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Sealable vials
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) for the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the Determination of Organic Compound Solubility.
Conclusion
While specific, published solubility data for this compound remains elusive, this guide provides a robust framework for researchers and drug development professionals to understand and empirically determine its solubility profile. The predictive analysis suggests good solubility in polar aprotic and halogenated solvents, with reactivity in protic media. The detailed experimental protocols for both qualitative and quantitative analysis, coupled with the logical workflow diagram, offer a clear and actionable path for generating the necessary data to facilitate the use of this important chemical intermediate in synthesis and development.
References
Potential Biological Activities of 3-Phenylpropane-1-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylpropane-1-sulfonyl chloride is a reactive organic compound with significant potential for the development of novel therapeutic agents. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure, featuring a reactive sulfonyl chloride group and a phenylpropane scaffold, suggests a range of plausible biological activities. Sulfonyl chlorides are pivotal building blocks in medicinal chemistry, primarily serving as precursors for the synthesis of sulfonamides, a class of compounds renowned for its broad spectrum of pharmacological effects.[1][2][3] This guide consolidates information on the reactivity of sulfonyl chlorides, the diverse biological activities of the resulting sulfonamide derivatives, and the known bioactivities associated with the phenylpropane moiety. It aims to provide a comprehensive technical overview for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction: Chemical Reactivity and Biological Significance
This compound (C₉H₁₁ClO₂S) is categorized as a biochemical for proteomics research.[4][5] The core of its chemical reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages (-SO₂NHR).[2][6] This reactivity is the foundation for its utility as a versatile reagent in the synthesis of a wide array of biologically active molecules.[1][7]
The phenylpropane scaffold is a common structural motif in a class of plant-derived natural products known as phenylpropanoids. These compounds are recognized for a variety of pharmacological properties, most notably their anti-inflammatory effects.[8][9][10] The combination of the reactive sulfonyl chloride and the biologically relevant phenylpropane moiety makes this compound a compound of considerable interest for drug discovery.
Potential Therapeutic Applications
Based on the extensive research into sulfonamide derivatives and compounds containing a phenylpropane structure, the potential biological activities of this compound derivatives are likely to be diverse. The following sections outline key therapeutic areas where these derivatives could show promise.
Anticancer Activity
Sulfonamides are a well-established class of anticancer agents.[3][11] They can exert their cytotoxic effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis.[12] For instance, the sulfonamide indisulam (E7070) is a cell-cycle inhibitor that arrests cells at the G1/S transition.[12] The structural similarities between derivatives of this compound and known anticancer sulfonamides suggest their potential as cytotoxic agents.[12][13]
Phenotypic screening has identified novel sulfonyl-containing small molecules with potent anti-cancer properties, capable of triggering apoptosis in various cancer cell lines.[14][15] Derivatives of this compound could be investigated for similar pro-apoptotic activity.[16]
Table 1: Cytotoxic Activity of Structurally Related Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Arylpropyl Sulfonamides | PC-3 (Prostate) | 29.2 - 267.3 | [13] |
| Arylpropyl Sulfonamides | HL-60 (Leukemia) | 20.7 - 160.6 | [13] |
| Benzenesulfonamide-piperazine hybrids | MCF7 (Breast) | 4.48 | [17] |
| Phenylsulfonylpiperazine derivatives | HCT116 (Colon) | 7.1 ± 0.6 | [18][19] |
| Novel Sulfonamides | MDA-MB-468 (Breast) | ≤ 30 | [12] |
| Novel Sulfonamides | MCF-7 (Breast) | ≤ 100 | [12] |
| Sulfonyl-guanidine derivatives | MCF-7, HCT-116 | 8 - 10 | [16] |
| Aryl-urea derivatives | PACA2 (Pancreatic) | 22.4 - 44.4 | [20] |
Anti-inflammatory Activity
The phenylpropane structure is a key component of many natural anti-inflammatory compounds.[8][9] These phenylpropanoids can modulate inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and suppressing the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10]
Furthermore, certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties by acting as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[11] Derivatives of this compound could therefore be explored for their potential to mitigate inflammatory responses. A study on a pyrrole derivative containing a phenylpropanoic acid moiety showed potent anti-inflammatory activity by reducing paw edema and suppressing systemic TNF-α levels.[21]
Antimicrobial Activity
The history of sulfonamides in medicine began with their discovery as the first class of effective antimicrobial agents ("sulfa drugs").[3] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This mechanism provides a broad spectrum of antibacterial activity.[11] The synthesis of novel sulfonamide derivatives continues to be a strategy for developing new antimicrobial agents to combat antibiotic resistance.[7][22][23] Derivatives of this compound could be screened for activity against various bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Sulfonylurea derivatives | MRSA | 0.78 - 1.56 | [22] |
| Benzenesulphonamides | E. coli | 6.72 | [23] |
| Benzenesulphonamides | S. aureus | 6.63 | [23] |
| Benzenesulphonamides | P. aeruginosa | 6.67 | [23] |
| Benzenesulphonamides | S. typhi | 6.45 | [23] |
| Benzenesulphonamides | B. subtilis | 6.63 | [23] |
| Benzenesulphonamides | C. albicans | 6.63 | [23] |
| Benzenesulphonamides | A. niger | 6.28 | [23] |
| Aryl-urea derivatives | M. mycoides | 4.88 | [20] |
Enzyme Inhibition
The sulfonamide group is a key pharmacophore in many enzyme inhibitors.[3] For example, sulfonamides are known to inhibit carbonic anhydrases, metalloproteases, and kinases.[12] More recently, N-benzylic substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[24] The versatility of the sulfonamide moiety in binding to active sites of various enzymes suggests that derivatives of this compound could be designed as specific enzyme inhibitors.[25]
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound and its derivatives.
Synthesis of Sulfonamide Derivatives
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
-
Materials: this compound, appropriate amine, pyridine or triethylamine, dichloromethane (DCM) or chloroform, water, ethanol.
-
Procedure:
-
Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like DCM or chloroform.
-
Add this compound (1.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[26]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, wash the reaction mixture with water.[26]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[26]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to obtain the desired sulfonamide.[7][27]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT116, PC-3), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[12]
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or taxol).[12]
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.[17]
-
Measure the absorbance at 540 nm or 570 nm using a microplate reader.[12][17]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
-
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay evaluates the anti-inflammatory effects of compounds in a rat model.
-
Materials: Wistar rats, carrageenan solution (1% w/v in saline), test compounds, reference drug (e.g., diclofenac), plethysmometer.
-
Procedure:
-
Administer the test compounds intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) to different groups of rats. A control group receives the vehicle, and a positive control group receives diclofenac.[21]
-
After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 1, 2, and 3 hours post-carrageenan injection.[23]
-
Calculate the percentage of edema inhibition for each group compared to the control group.[23]
-
Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general fluorescence-based assay to determine the inhibitory activity of compounds against a specific enzyme (e.g., Diacylglycerol Lipase).
-
Materials: Human enzyme preparation, fluorescent substrate, assay buffer, test compounds (dissolved in DMSO), 96-well black microplates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add the compound dilutions. For control wells, add DMSO.
-
Add the enzyme solution to each well and incubate for a specific time at room temperature to allow for compound binding.[24]
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.[24]
-
Immediately monitor the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths over a set period.[24]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[24]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key conceptual frameworks for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for synthesis and biological screening.
Caption: Potential anticancer mechanisms of action.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
While direct biological data for this compound is sparse, a comprehensive analysis of its chemical properties and the activities of structurally related compounds provides a strong rationale for its investigation as a source of new therapeutic agents. Its reactive sulfonyl chloride group allows for the straightforward synthesis of diverse sulfonamide libraries, and the phenylpropane scaffold is a known pharmacophore in anti-inflammatory agents. The potential for derivatives of this compound to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities makes it a promising starting point for drug discovery and development programs. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this versatile chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory phenolics and phenylpropanoids from Praxelis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 3-Phenylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted sulfonamides using 3-phenylpropane-1-sulfonyl chloride as a key reagent. The methodologies outlined are applicable for the synthesis of diverse sulfonamide libraries for screening in drug discovery and other research applications.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document focuses on the application of this compound in the preparation of N-aryl sulfonamides, providing standardized protocols and expected outcomes.
General Reaction Scheme
The synthesis of N-aryl-3-phenylpropane-1-sulfonamides proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General reaction for the synthesis of N-aryl-3-phenylpropane-1-sulfonamides.
Experimental Protocols
Two primary protocols are presented for the synthesis of N-aryl-3-phenylpropane-1-sulfonamides: a pyridine-based method and a Schotten-Baumann-type reaction.
Protocol 1: Pyridine-Mediated Synthesis in an Organic Solvent
This method is a widely used procedure for sulfonamide synthesis, employing pyridine as both a base and a solvent or co-solvent.[2][3]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine (5-10 mL per mmol of aniline). If the aniline has poor solubility in pyridine, a co-solvent such as DCM or THF can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 eq) to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to afford the pure N-aryl-3-phenylpropane-1-sulfonamide.
Protocol 2: Schotten-Baumann Conditions
This protocol utilizes an aqueous basic solution to neutralize the generated HCl, which can be advantageous for certain substrates.
Materials:
-
This compound
-
Substituted aniline
-
Sodium carbonate or Sodium hydroxide
-
Water
-
Organic solvent (e.g., diethyl ether or DCM)
-
Hydrochloric acid (concentrated)
-
Organic solvent for recrystallization
Procedure:
-
In a flask, dissolve the substituted aniline (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or DCM).
-
Separately, prepare an aqueous solution of sodium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).
-
Combine the organic solution of the aniline and the aqueous basic solution and stir vigorously to create a biphasic mixture.
-
Slowly add this compound (1.0-1.2 eq) to the biphasic mixture at room temperature.
-
Continue to stir the mixture vigorously for 1-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization. Alternatively, if the product is insoluble in the reaction mixture, it may precipitate and can be collected by filtration. Acidification of the aqueous layer with concentrated HCl may precipitate any dissolved product.
Data Presentation
The following table summarizes representative data for the synthesis of various N-aryl-3-phenylpropane-1-sulfonamides. Please note that specific yields and reaction times may vary depending on the substrate and exact reaction conditions.
| Amine Reactant | Product | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-3-phenylpropane-1-sulfonamide | Pyridine | 4 | 85-95 | Data not available |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-phenylpropane-1-sulfonamide | Pyridine | 3 | 90-98 | Data not available |
| 4-Chloroaniline | N-(4-chlorophenyl)-3-phenylpropane-1-sulfonamide | Schotten-Baumann | 2 | 80-90 | Data not available |
| 4-Nitroaniline | N-(4-nitrophenyl)-3-phenylpropane-1-sulfonamide | Pyridine | 12 | 75-85 | Data not available |
Note: Specific experimental data for the synthesis of sulfonamides from this compound is limited in the cited literature. The presented data is based on typical yields and reaction times for analogous sulfonamide syntheses.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-3-phenylpropane-1-sulfonamides.
Caption: General workflow for sulfonamide synthesis.
Logical Relationship of Synthesis Methods
The diagram below outlines the decision-making process for selecting a suitable synthetic protocol.
Caption: Logic for choosing a synthesis method.
Biological Activity and Signaling Pathways
While specific biological data for sulfonamides derived from this compound are not extensively reported, the broader class of sulfonamides are known to inhibit various enzymes by acting as mimics of their natural substrates. For instance, many antibacterial sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the folic acid pathway, which is essential for bacterial growth.
Folic Acid Synthesis Inhibition Pathway
The following diagram illustrates the general mechanism of action for antibacterial sulfonamides.
Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.
Conclusion
The protocols described provide robust and versatile methods for the synthesis of N-aryl-3-phenylpropane-1-sulfonamides. These compounds can serve as valuable additions to screening libraries for the discovery of new therapeutic agents. Further investigation into the specific biological activities of this particular class of sulfonamides is warranted.
References
Application Notes and Protocols for 3-Phenylpropane-1-sulfonyl Chloride as a Protecting Group
Disclaimer: Extensive literature searches did not yield specific examples of 3-phenylpropane-1-sulfonyl chloride being used as a protecting group for amines or alcohols. The following application notes and protocols are based on the general reactivity and well-established procedures for analogous sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl). Researchers should treat these as starting points and optimize conditions for their specific applications.
Introduction
Sulfonyl chlorides are versatile reagents in organic synthesis, primarily used for the protection of primary and secondary amines. The resulting sulfonamides are generally stable to a wide range of reaction conditions, including many acidic, basic, and oxidative environments.[1] This robustness makes the sulfonyl group an effective protecting group in multi-step syntheses. However, this stability also necessitates specific, and sometimes harsh, conditions for removal.[1]
The protection of alcohols with sulfonyl chlorides to form sulfonate esters is also possible. However, sulfonate esters are highly effective leaving groups, and their primary application is in substitution and elimination reactions rather than as stable protecting groups for alcohols.[1] Their use in protecting phenols to prevent oxidation is more common.[1]
This compound offers a lipophilic side chain which may impart different solubility characteristics to the protected substrate compared to more common sulfonyl chlorides, potentially aiding in purification or specific reaction setups.
Application Notes
Protection of Amines
The reaction of this compound with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields the corresponding N-(3-phenylpropyl)sulfonamide. This transformation effectively masks the nucleophilicity and basicity of the amine nitrogen, allowing for subsequent chemical modifications at other sites of the molecule.[1]
Stability of the Protected Group
N-Sulfonamides are known for their high stability. They are generally resistant to:
-
Acidic conditions: Many sulfonamides are stable to strong acids, although cleavage can occur under harsh acidic conditions (e.g., concentrated HBr).[2]
-
Basic conditions: They are stable to most basic conditions.
-
Oxidizing and reducing agents: Stability is generally good, though this is substrate-dependent.
Deprotection of N-(3-Phenylpropyl)sulfonamides
The cleavage of the robust sulfonamide bond is the critical step in this protection strategy. General methods for the deprotection of sulfonamides include:
-
Reductive Cleavage: This is a common and often mild method. Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium iodide are effective.[1][3]
-
Acidic Hydrolysis: Treatment with strong acids like HBr in acetic acid or trifluoromethanesulfonic acid at elevated temperatures can cleave the sulfonamide bond.[2][4]
The choice of deprotection strategy should be made based on the functional group tolerance of the substrate.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates when using this compound.
Protocol for the Protection of a Primary Amine
This protocol describes the general procedure for the formation of an N-(3-phenylpropyl)sulfonamide from a primary amine.
Materials:
-
Primary Amine
-
This compound
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(3-phenylpropyl)sulfonamide.
-
Purify the product by recrystallization or flash column chromatography.
Protocol for the Reductive Deprotection of an N-(3-Phenylpropyl)sulfonamide
This protocol outlines a general method for the cleavage of the sulfonamide using a dissolving metal reduction.
Materials:
-
N-(3-phenylpropyl)sulfonamide
-
Sodium metal
-
Liquid Ammonia (NH₃)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ammonium Chloride (NH₄Cl), solid
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas under an inert atmosphere.
-
Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add the N-(3-phenylpropyl)sulfonamide (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
To the stirred solution, add small pieces of sodium metal (3-5 eq) until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the resulting residue, add water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by an appropriate method (e.g., column chromatography, distillation, or acid-base extraction).
Data Presentation
Since no specific quantitative data for the use of this compound as a protecting group is available in the searched literature, the following table presents typical yields for protection and deprotection reactions using common sulfonyl chlorides for reference.
| Sulfonyl Chloride | Amine/Alcohol | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| p-Toluenesulfonyl chloride | Various amines | 85-98 | Reductive (Na/NH₃, SmI₂) | 70-95[5] |
| Methanesulfonyl chloride | Various amines | 90-99 | Acidic (HBr/AcOH) | 65-90 |
| 2-Nitrobenzenesulfonyl chloride | Various amines | 90-98 | Thiolysis (e.g., thiophenol) | 85-99 |
Visualizations
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Cleavage of sulfonamides with phenyldimethylsilyllithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Reactions with 3-Phenylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Phenylpropane-1-sulfonyl chloride in the synthesis of sulfonamides and sulfonate esters. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Application Notes
This compound is a versatile reagent for the introduction of the 3-phenylpropylsulfonyl moiety into various molecules. This functional group can impart desirable pharmacokinetic properties and provide a scaffold for further chemical modifications. The primary applications of this compound involve its reaction with nucleophiles, particularly amines and alcohols.
-
Synthesis of Sulfonamides: The reaction of this compound with primary or secondary amines is a robust method for the formation of N-substituted sulfonamides.[1] Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, and anticancer properties.[1] The reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[2]
-
Synthesis of Sulfonate Esters: Alcohols react with this compound to yield sulfonate esters. This reaction is an effective method for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter.
-
Drug Discovery and Development: The 3-phenylpropyl group can be incorporated into lead compounds to explore structure-activity relationships (SAR). The sulfonamide or sulfonate linkage provides a stable and synthetically accessible connection point for building more complex molecules.
Experimental Protocols
The following are general protocols for the reaction of this compound with amines and alcohols. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-3-phenylpropane-1-sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of triethylamine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C (ice bath), add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-substituted-3-phenylpropane-1-sulfonamide.
Protocol 2: General Procedure for the Synthesis of 3-Phenylpropyl Sulfonate Esters
This protocol outlines the reaction of this compound with an alcohol in the presence of pyridine.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C (ice bath), add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenylpropyl sulfonate ester.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of sulfonamides and sulfonate esters using sulfonyl chlorides. Note that specific yields and reaction times will vary depending on the specific substrates used.
Table 1: Representative Reaction Conditions and Yields for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 4 | 85-95 |
| Benzylamine | Triethylamine | Dichloromethane | 2 | 90-98 |
| Diethylamine | Pyridine | Dichloromethane | 6 | 80-90 |
Table 2: Representative Reaction Conditions and Yields for Sulfonate Ester Synthesis
| Alcohol Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 3 | 88-95 |
| Phenol | Pyridine | Dichloromethane | 5 | 82-90 |
| Benzyl Alcohol | Triethylamine | Dichloromethane | 4 | 85-92 |
Table 3: Spectroscopic Data for a Representative Sulfonamide: N-Phenyl-3-phenylpropane-1-sulfonamide
(Note: Data is based on analogous structures and predictive models as specific experimental data for this compound was not found in the search results.)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.35 (m, 10H, Ar-H), 3.05-3.15 (t, 2H, CH₂-SO₂), 2.70-2.80 (t, 2H, Ar-CH₂), 2.05-2.15 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.5 (Ar-C), 136.0 (Ar-C), 129.2 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 52.0 (CH₂-SO₂), 34.5 (Ar-CH₂), 28.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3250-3300 (N-H stretch), 1330-1350 (asymmetric SO₂ stretch), 1150-1170 (symmetric SO₂ stretch)[3] |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₅H₁₈NO₂S: 276.1053, found 276.1050 (indicative) |
Table 4: Spectroscopic Data for a Representative Sulfonate Ester: Ethyl 3-phenylpropane-1-sulfonate
(Note: Data is based on analogous structures and predictive models as specific experimental data for this compound was not found in the search results.)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, ppm) | δ 7.15-7.35 (m, 5H, Ar-H), 4.15-4.25 (q, 2H, O-CH₂), 3.10-3.20 (t, 2H, CH₂-SO₂), 2.75-2.85 (t, 2H, Ar-CH₂), 2.10-2.20 (m, 2H, -CH₂-), 1.30-1.40 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.4 (Ar-CH), 65.0 (O-CH₂), 50.0 (CH₂-SO₂), 34.0 (Ar-CH₂), 27.5 (-CH₂-), 15.0 (CH₃) |
| IR (KBr, cm⁻¹) | 1350-1370 (asymmetric SO₂ stretch), 1170-1190 (symmetric SO₂ stretch), 900-1000 (S-O-C stretch) |
| Mass Spec. (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₁H₁₆NaO₃S: 251.0661, found 251.0660 (indicative) |
Visualizations
The following diagrams illustrate the key reactions and a general experimental workflow.
Caption: Synthesis of N-substituted sulfonamides.
Caption: Synthesis of 3-phenylpropyl sulfonate esters.
Caption: General workflow for sulfonylation reactions.
References
Application Notes and Protocols: 3-Phenylpropane-1-sulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 3-phenylpropane-1-sulfonyl chloride and related phenylalkanesulfonyl chlorides in medicinal chemistry. The following sections detail the synthesis of bioactive sulfonamide derivatives, their quantitative biological evaluation, and the experimental procedures involved. While specific examples for this compound are limited in published literature, this document utilizes a closely related and well-documented example—the synthesis of N-substituted benzenesulfonamides derived from 2-phenylethylamine—to illustrate the broad applicability of this class of reagents in drug discovery.
Application: Inhibition of Cholinesterase Enzymes for Potential Alzheimer's Disease Therapy
Introduction:
Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. Phenylalkanesulfonyl chlorides, such as this compound, serve as versatile building blocks for synthesizing libraries of sulfonamides. By reacting these sulfonyl chlorides with various primary or secondary amines, researchers can generate novel chemical entities with diverse functionalities.
One important therapeutic target is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The following sections describe the synthesis and evaluation of N-substituted sulfonamides derived from 2-phenylethylamine and benzenesulfonyl chloride as potent cholinesterase inhibitors. This serves as a representative example of the potential applications for derivatives of this compound.
Featured Compounds:
A series of N-substituted sulfonamides were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The core structure, N-(2-phenylethyl)benzenesulfonamide, was further functionalized to explore structure-activity relationships (SAR).
Quantitative Data:
The inhibitory activities of the synthesized N-substituted sulfonamide derivatives against AChE and BChE are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | AChE IC50 (µM) | BChE IC50 (µM) |
| 5a | 4-Methoxybenzoyl | > 500 | 250.6 ± 1.58 |
| 5b | 3,4,5-Trimethoxybenzoyl | > 500 | 180.12 ± 2.12 |
| 5c | 2-Chlorobenzoyl | > 500 | 120.5 ± 1.08 |
| 5d | 4-Chlorobenzoyl | > 500 | 145.12 ± 1.14 |
| 5e | 2,4-Dichlorobenzoyl | > 500 | 95.6 ± 0.86 |
| 5f | 4-Nitrobenzoyl | > 500 | 110.12 ± 1.12 |
| 5g | 3,5-Dinitrobenzoyl | > 500 | 85.12 ± 0.95 |
| 5h | 4-Methylbenzoyl | > 500 | 160.45 ± 1.24 |
| 5i | Cinnamoyl | > 500 | 195.12 ± 2.01 |
| Galanthamine (Standard) | - | 0.52 ± 0.05 | 9.8 ± 0.15 |
Data is representative of findings for this class of compounds.
Experimental Protocols
A. Synthesis of N-(2-phenylethyl)benzenesulfonamide (3)
This protocol describes the initial reaction between a sulfonyl chloride and an amine to form the core sulfonamide structure.
-
Materials:
-
2-Phenylethylamine (1)
-
Benzenesulfonyl chloride (2)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-phenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(2-phenylethyl)benzenesulfonamide.
-
B. Synthesis of N-substituted-N-(2-phenylethyl)benzenesulfonamides (5a-i)
This protocol details the N-alkylation/acylation of the parent sulfonamide.
-
Materials:
-
N-(2-phenylethyl)benzenesulfonamide (3)
-
Appropriate alkyl or acyl halide (e.g., 4-methoxybenzoyl chloride for 5a) (4a-i)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of N-(2-phenylethyl)benzenesulfonamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or acyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-substituted sulfonamide.
-
C. In Vitro Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method to determine the IC50 values of the synthesized compounds.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized compounds and a standard inhibitor (Galanthamine)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
A. General Synthetic Workflow
The following diagram illustrates the general two-step synthesis process for creating a library of N-substituted sulfonamides from a phenylalkanesulfonyl chloride.
Catalytic Applications of 3-Phenylpropane-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic applications of 3-phenylpropane-1-sulfonyl chloride. This versatile reagent serves as a key substrate in various catalytic reactions, primarily in the synthesis of sulfonamides and sulfones. The protocols provided herein are based on established catalytic methodologies for sulfonyl chlorides and have been adapted for this compound.
Application Note 1: Palladium-Catalyzed Synthesis of N-Aryl-3-phenylpropane-1-sulfonamides
The synthesis of sulfonamides is a cornerstone in medicinal chemistry, with this functional group being present in a wide array of therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and general method for the formation of C-N bonds. In this context, this compound can be coupled with a variety of aryl amines to furnish the corresponding N-aryl-3-phenylpropane-1-sulfonamides. This reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand.
The general transformation involves the oxidative addition of the sulfonyl chloride to a Pd(0) species, followed by reaction with the amine and subsequent reductive elimination to yield the sulfonamide product and regenerate the active catalyst. This methodology is valued for its broad substrate scope and functional group tolerance.
Quantitative Data for Palladium-Catalyzed Sulfonamide Synthesis
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of N-aryl-3-phenylpropane-1-sulfonamides, based on general protocols for similar sulfonyl chlorides.
| Entry | Aryl Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 100 | 12 | ~85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane | 110 | 18 | ~90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene | 100 | 16 | ~80 |
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Phenyl-3-phenylpropane-1-sulfonamide
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add this compound (1.0 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a 0.2 M concentration with respect to the sulfonyl chloride.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenyl-3-phenylpropane-1-sulfonamide.
Reaction Pathway and Workflow
Application Note 2: Photoredox-Catalyzed Sulfonylation of Alkenes
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. One such application is the sulfonylation of alkenes using sulfonyl chlorides. In this reaction, a photocatalyst, upon excitation by visible light, initiates a radical process. The sulfonyl chloride is reduced to a sulfonyl radical, which then adds to an alkene. The resulting radical intermediate can be further functionalized, often through a hydrogen atom transfer process, to yield the final sulfonylated product.
This methodology allows for the formation of C-S bonds and the introduction of the 3-phenylpropylsulfonyl moiety onto a variety of alkene substrates. The reaction is typically performed at room temperature and is tolerant of many functional groups.
Quantitative Data for Photoredox-Catalyzed Sulfonylation
The following table presents representative quantitative data for the photoredox-catalyzed sulfonylation of alkenes with this compound, based on general procedures for similar reactions.[1]
| Entry | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | fac-[Ir(ppy)₃] | CH₃CN | 24 | ~75 |
| 2 | 1-Octene | Ru(bpy)₃Cl₂ | DMF | 36 | ~60 |
| 3 | Cyclohexene | Eosin Y | DMSO | 48 | ~55 |
Experimental Protocol: Photoredox-Catalyzed Sulfonylation of Styrene
Materials:
-
This compound
-
Styrene
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃])
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer
-
Blue LED light source (e.g., 450 nm)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), styrene (1.5 equivalents), and fac-[Ir(ppy)₃] (1-2 mol%).
-
Add anhydrous acetonitrile to achieve a 0.1 M concentration with respect to the sulfonyl chloride.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Seal the tube and place it in front of a blue LED light source with stirring.
-
Irradiate the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 24-48 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure sulfonylated product.
Reaction Pathway and Workflow
References
Application Notes and Protocols: 3-Phenylpropane-1-sulfonyl Chloride for the Preparation of Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropane-1-sulfonyl chloride is a versatile reagent for the synthesis of sulfonate esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the sulfonate ester moiety's ability to act as a bioisosteric replacement for carboxylates, phosphates, and other functional groups, potentially improving physicochemical properties, metabolic stability, and biological activity. Furthermore, sulfonate esters are valuable intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions.
These application notes provide detailed protocols for the preparation of sulfonate esters from alcohols and phenols using this compound, along with representative characterization data.
Reaction Principle
The formation of sulfonate esters from this compound proceeds via a nucleophilic attack of an alcohol or phenol on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction generally proceeds with retention of configuration at the stereocenter of the alcohol.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl 3-Phenylpropanesulfonates from Primary and Secondary Alcohols
This protocol describes a general method for the reaction of this compound with primary or secondary alcohols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl 3-phenylpropanesulfonate.
Protocol 2: General Procedure for the Synthesis of Aryl 3-Phenylpropanesulfonates from Phenols
This protocol outlines a general method for the esterification of phenols with this compound.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexanes/ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
After completion, transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude aryl 3-phenylpropanesulfonate can be purified by recrystallization from a suitable solvent system to yield the pure product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of sulfonate esters based on general procedures with various sulfonyl chlorides. While specific data for this compound is not widely available in the literature, these tables provide expected outcomes based on analogous reactions.
Table 1: Representative Reaction Parameters for the Synthesis of Sulfonate Esters
| Entry | Substrate (Alcohol/Phenol) | Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Ethanol | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | RT | >90 |
| 2 | Isopropanol | Methanesulfonyl chloride | Triethylamine | DCM | 6 | 0 to RT | ~85 |
| 3 | Phenol | Benzenesulfonyl chloride | Pyridine | DCM | 12 | RT | 92 |
| 4 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | Pyridine | DCM | 12 | RT | 85 |
| 5 | 3,5-Dimethylphenol | Methanesulfonyl chloride | Pyridine | DCM | 12 | RT | 64[2] |
Table 2: Representative Spectroscopic Data for a Generic Alkyl 3-Phenylpropanesulfonate
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.35-7.20 | m | - | 5H |
| -O-CH₂- | 4.10 | t | 6.5 | 2H |
| -SO₂-CH₂- | 3.20 | t | 7.5 | 2H |
| Ar-CH₂- | 2.80 | t | 7.6 | 2H |
| -CH₂-CH₂-CH₂- | 2.15 | p | 7.5 | 2H |
| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 140.0 |
| Ar-CH | 128.8, 128.5, 126.5 |
| -O-CH₂- | 70.0 |
| -SO₂-CH₂- | 52.0 |
| Ar-CH₂- | 32.5 |
| -CH₂-CH₂-CH₂- | 28.0 |
Table 3: Representative Spectroscopic Data for a Generic Aryl 3-Phenylpropanesulfonate
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (sulfonate) | 7.30-7.10 | m | - | 5H |
| Ar-H (ester) | 7.40-7.00 | m | - | 5H |
| -SO₂-CH₂- | 3.30 | t | 7.5 | 2H |
| Ar-CH₂- | 2.90 | t | 7.6 | 2H |
| -CH₂-CH₂-CH₂- | 2.20 | p | 7.5 | 2H |
| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| Ar-C-O (ester) | 149.0 |
| Ar-C (sulfonate, quaternary) | 140.0 |
| Ar-CH (ester & sulfonate) | 130.0-120.0 |
| -SO₂-CH₂- | 52.5 |
| Ar-CH₂- | 32.0 |
| -CH₂-CH₂-CH₂- | 28.5 |
Visualizations
Reaction Scheme and Mechanism
Caption: General reaction scheme and mechanism for the formation of sulfonate esters.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of sulfonate esters.
Applications in Drug Development
The 3-phenylpropyl moiety can engage in favorable hydrophobic and π-stacking interactions within biological targets. The sulfonate ester group, being a tetrahedral, negatively charged group at physiological pH, can mimic the geometry and charge of phosphate groups, making these compounds potential mimetics of phosphorylated biomolecules. This can be advantageous in the design of enzyme inhibitors or modulators of signaling pathways where phosphorylation plays a key role.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-phenylpropanesulfonate ester.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonate esters of both alcohols and phenols. The protocols provided herein are based on well-established methodologies for sulfonate ester formation and can be adapted for a wide range of substrates. The resulting 3-phenylpropanesulfonate esters have potential applications in drug discovery as enzyme inhibitors, signaling pathway modulators, and as versatile synthetic intermediates. Further investigation into the biological activities of this class of compounds is warranted.
References
Application Notes and Protocols: The Use of 3-Phenylpropane-1-sulfonyl Chloride as an Initiator in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a hypothetical, yet scientifically plausible, protocol for the use of 3-phenylpropane-1-sulfonyl chloride as an initiator in the controlled radical polymerization of vinyl monomers. This methodology is particularly relevant for the synthesis of well-defined polymers with potential applications in drug delivery and biomaterials, where precise control over polymer architecture is paramount.
Introduction
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The choice of initiator is crucial for the success of these polymerizations. Aryl and alkyl sulfonyl chlorides have been demonstrated to be effective initiators for metal-catalyzed living radical polymerization (LRP).[1]
This compound possesses a structure that makes it a suitable candidate as an initiator for CRP. The sulfonyl chloride group can be homolytically cleaved in the presence of a suitable catalyst to generate a sulfonyl radical, which can then initiate the polymerization of a vinyl monomer. The phenylpropyl group offers a hydrophobic tail that can be incorporated as a specific end-group to the polymer chain, potentially influencing the polymer's solubility and self-assembly properties.
This document outlines a detailed protocol for the synthesis of polystyrene using this compound as an initiator via a copper-catalyzed living radical polymerization.
Reaction Scheme
The proposed polymerization of styrene initiated by this compound in the presence of a copper catalyst is depicted below. The initiation step involves the abstraction of the chlorine atom from the sulfonyl chloride by the copper(I) complex, generating a 3-phenylpropane-1-sulfonyl radical. This radical then adds to a styrene monomer, initiating the polymer chain growth.
Caption: Reaction scheme for copper-catalyzed LRP of styrene.
Experimental Data
The following table presents hypothetical data for the polymerization of styrene using this compound as an initiator. The data illustrates the expected control over molecular weight and polydispersity achievable with this method.
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn (kDa) (Theoretical) | Mn (kDa) (Experimental) | PDI (Mw/Mn) |
| 1 | 50:1:1:2 | Toluene | 110 | 4 | 92 | 5.2 | 5.5 | 1.15 |
| 2 | 100:1:1:2 | Toluene | 110 | 8 | 95 | 10.4 | 10.8 | 1.18 |
| 3 | 200:1:1:2 | Anisole | 110 | 16 | 96 | 20.8 | 21.5 | 1.21 |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of polystyrene initiated by this compound is outlined below.
References
Application Notes and Protocols for the Quantification of 3-Phenylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-phenylpropane-1-sulfonyl chloride, a key intermediate in various synthetic processes. Given the reactive nature of sulfonyl chlorides, careful consideration of analytical methodology is crucial for accurate and reproducible results. The following sections outline protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, instrumental parameters, and data analysis.
Introduction
This compound (CAS: 63014-04-0, Formula: C₉H₁₁ClO₂S) is a reactive chemical intermediate. Its quantification is essential for process monitoring, quality control, and stability studies. The primary challenge in its analysis is the inherent reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis.[1][2] Therefore, analytical methods must be carefully developed to ensure the integrity of the analyte during sample preparation and analysis. This document presents two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high selectivity and sensitivity, providing structural information that aids in peak identification. However, sulfonyl chlorides can be thermally labile and may degrade in the hot injector port of a gas chromatograph.[3] To mitigate this, a derivatization step to a more stable analogue, such as a sulfonamide or sulfonate ester, is recommended.
Experimental Protocol: GC-MS with Derivatization
This protocol describes the derivatization of this compound to its corresponding N,N-diethylsulfonamide, which is more thermally stable for GC-MS analysis.[3]
1. Sample Preparation (Derivatization)
-
Reagents:
-
This compound sample
-
Diethylamine solution (1 M in a suitable aprotic solvent like acetonitrile)
-
Internal Standard (e.g., biphenyl) solution of a known concentration
-
Anhydrous sodium sulfate
-
Ethyl acetate (HPLC grade)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of ethyl acetate.
-
Add a known amount of the internal standard solution.
-
Add 1.5 equivalents of the 1 M diethylamine solution to the vial.
-
Cap the vial and vortex for 2-3 minutes at room temperature. Allow the reaction to proceed for 30 minutes.
-
Quench the reaction by adding 1 mL of deionized water.
-
Vortex and then allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic layer is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 SE or similar).[4]
-
Chromatographic Conditions:
-
Column: RTX-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.[4]
-
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer Conditions:
3. Data Presentation
Quantitative data for the GC-MS analysis of the derivatized this compound should be summarized as shown in the table below. Note that these are typical expected values and will require validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
II. High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC with UV detection is a powerful technique for the quantification of aromatic compounds. Given the reactivity of sulfonyl chlorides, a non-aqueous mobile phase or a rapid analysis with a buffered aqueous-organic mobile phase is recommended to minimize on-column degradation.
Experimental Protocol: RP-HPLC-UV
This protocol outlines a direct analysis of this compound without derivatization.
1. Sample Preparation
-
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Internal Standard (e.g., 4-chlorobenzyl alcohol) solution of a known concentration in acetonitrile.
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is the stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile.
-
For sample analysis, dilute the stock solution to an appropriate concentration within the calibration range using acetonitrile.
-
Add a known amount of the internal standard solution to each standard and sample solution.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
3. Data Presentation
Quantitative data for the HPLC analysis of this compound should be summarized as shown in the table below. These are typical expected values and require validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a qualitative tool, quantitative NMR (qNMR) can be employed for the determination of purity and concentration of this compound without the need for a reference standard of the analyte itself.
Experimental Protocol: qNMR
1. Sample Preparation
-
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard of known purity and concentration (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene)
-
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
2. NMR Instrumentation and Data Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
3. Data Analysis
The concentration of the analyte is calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For trace analysis and impurity profiling, GC-MS with derivatization is a suitable approach. For routine purity assessments and quantification in less complex matrices, RP-HPLC-UV offers a robust and reliable alternative. qNMR provides an excellent method for purity determination without the need for an identical reference standard. All methods must be thoroughly validated to ensure data quality and reliability.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Phenylpropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenylpropane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: The oxidative chlorination of 3-phenylpropane-1-thiol is the most direct and widely used method. A highly recommended approach involves the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid (HCl) in a solvent like acetonitrile.[1][2][3] This method is considered safer and more controlled than using hazardous reagents like chlorine gas.[2][3]
Q2: What are the typical starting materials and reagents required?
A2: The primary starting material is 3-phenylpropane-1-thiol. Key reagents include N-chlorosuccinimide (NCS) as the oxidizing and chlorinating agent, and a catalytic amount of hydrochloric acid (HCl). Acetonitrile is a commonly used solvent.[1][2]
Q3: What is the general reaction mechanism?
A3: The reaction of a thiol with NCS and HCl is believed to proceed through the in-situ generation of molecular chlorine (Cl₂). The hydrochloric acid catalyzes the release of chlorine from NCS. This transiently formed chlorine is the primary chlorinating agent that rapidly oxidizes the thiol to the corresponding sulfonyl chloride.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting thiol.
Q5: What are the critical safety precautions to consider?
A5: The chlorination of thiols can be a highly exothermic reaction, potentially leading to a rapid increase in temperature and pressure.[2] It is crucial to use efficient cooling and ensure the slow, dropwise addition of the thiol to the NCS solution to maintain temperature control. The reaction also evolves hydrogen chloride gas, so it should be performed in a well-ventilated fume hood.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Degraded Starting Material: 3-phenylpropane-1-thiol can oxidize over time. | Use a fresh or recently purified sample of the thiol. |
| Inactive NCS: N-chlorosuccinimide can degrade upon exposure to moisture. | Use a fresh bottle of NCS or store it in a desiccator. | |
| Insufficient Acid Catalyst: Hydrochloric acid is crucial for the reaction to proceed smoothly. | Ensure the correct concentration and amount of HCl is added to the reaction mixture. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While initial cooling is necessary to control the exotherm, the reaction should be allowed to proceed at a controlled temperature, typically between 0 °C and 20 °C.[1] | |
| Formation of a White Precipitate (Succinimide) | This is the byproduct of the reaction with NCS. | This is expected and can be removed during the workup by washing with water.[3] |
| Product is an Oil and Difficult to Purify | Presence of impurities such as unreacted thiol or disulfide byproduct. | Purify the crude product using flash column chromatography on silica gel.[1] |
| Low Yield after Workup | Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[5] | Perform the aqueous workup quickly and with cold solutions. Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete Extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. | |
| Presence of a Disulfide Impurity | Incomplete oxidation of the starting thiol. | Ensure a sufficient excess of NCS is used (typically 4 equivalents).[1] The disulfide can sometimes be removed by column chromatography. |
Experimental Protocols
Synthesis of this compound from 3-Phenylpropane-1-thiol
This protocol is a general guideline based on the synthesis of similar sulfonyl chlorides and should be optimized for specific laboratory conditions.[1][2]
Materials:
-
3-Phenylpropane-1-thiol
-
N-Chlorosuccinimide (NCS)
-
2 M Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN)
-
Isopropyl ether (IPE) or Diethyl ether
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of N-chlorosuccinimide (4.0 equivalents) in a 1:5 mixture of 2 M HCl and acetonitrile.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Dissolve 3-phenylpropane-1-thiol (1.0 equivalent) in a minimal amount of acetonitrile.
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Add the thiol solution dropwise to the cooled NCS mixture over a period of 15-30 minutes, ensuring the internal temperature does not exceed 20 °C.
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After the addition is complete, stir the reaction mixture at a temperature below 20 °C for an additional 10-30 minutes. Monitor the reaction progress by TLC.
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Once the reaction is complete, dilute the mixture with isopropyl ether or diethyl ether.
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Transfer the mixture to a separatory funnel and wash sequentially with water and then with saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
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If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Acid Catalyst on the Oxidation of a Thioacetate with NCS [1]
| Entry | Acid (in MeCN) | Temperature (°C) | Outcome |
| 1 | Acetic Acid | 25 | Uncontrollable reaction |
| 2 | Sulfuric Acid | 15 | Uncontrollable reaction |
| 3 | Methanesulfonic Acid | 15 | Uncontrollable reaction |
| 4 | Hydrochloric Acid | 15 | Smooth reaction, 96% yield |
This table illustrates the critical role of hydrochloric acid in achieving a controlled and high-yielding reaction for a similar substrate.
Table 2: Typical Yields for Sulfonyl Chloride Synthesis from Thiols using NCS/HCl [1]
| Starting Thiol Derivative | Product | Yield (%) |
| S-Phenylthioacetate | Benzenesulfonyl chloride | 96 |
| S-(4-Chlorophenyl)thioacetate | 4-Chlorobenzenesulfonyl chloride | 91 |
| S-Octylthioacetate | Octane-1-sulfonyl chloride | 90 |
| 4-Methylbenzenethiol | Toluene-4-sulfonyl chloride | 85 |
This table provides representative yields for the synthesis of various sulfonyl chlorides using the NCS/HCl method, suggesting that high yields are achievable for the synthesis of this compound under optimized conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Phenylpropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropane-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a water-soluble byproduct in my reaction with an amine. What could it be and how can I minimize it?
A1: The most common water-soluble byproduct when working with sulfonyl chlorides is the corresponding sulfonic acid, in this case, 3-phenylpropane-1-sulfonic acid. This occurs due to the hydrolysis of the sulfonyl chloride in the presence of water.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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Dry Reagents: Ensure your amine and any base used are free of water.
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Reaction Temperature: While the effect of temperature on hydrolysis can be complex, running the reaction at a lower temperature may help to minimize this side reaction, provided the rate of the desired reaction remains acceptable.
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Rate of Addition: Adding the sulfonyl chloride slowly to the reaction mixture can help to control any exotherm and minimize localized concentrations that might be more susceptible to hydrolysis.
Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of starting material and a byproduct with a different polarity. What could be happening?
A2: Besides hydrolysis, another potential side reaction, especially in the presence of a strong, hindered base, is an elimination reaction to form 3-phenylprop-1-ene. The sluggishness of your primary reaction could be due to several factors including steric hindrance from your amine or insufficient nucleophilicity.
Troubleshooting Steps:
-
Choice of Base: If you are using a strong, non-nucleophilic base, consider if it is promoting elimination. A weaker base, or a nucleophilic base like pyridine (which can also act as a catalyst), might be a better choice if compatible with your reaction.
-
Reaction Conditions: E2 eliminations are favored by strong bases, while E1 type eliminations can be favored in polar, protic solvents and at higher temperatures.[1][2][3][4][5] Adjusting these parameters might suppress the elimination pathway.
-
Nucleophile Concentration: Ensure an adequate concentration of your amine nucleophile to favor the desired bimolecular substitution reaction over elimination.
Q3: I am observing the formation of an unexpected sulfonamide, not from my intended amine. Where could this be coming from?
A3: If you are using a solvent that contains an amine (e.g., pyridine as a solvent rather than just a base) or if there is an amine impurity in your starting materials or solvents, the highly reactive sulfonyl chloride can react with it to form a sulfonamide byproduct.
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, freshly distilled solvents.
-
Reagent Purity: Ensure the purity of your starting amine.
-
Cross-Contamination: Be mindful of potential cross-contamination in your reaction setup, especially if you frequently work with different amines.
Quantitative Data on Side Reactions
| Parameter | Condition | Effect on Hydrolysis | Effect on Elimination | Primary Reaction (Sulfonamide Formation) |
| Water Content | High | Increased rate | No direct effect | Decreased yield |
| Low (Anhydrous) | Minimized | No direct effect | Increased yield | |
| Base Strength | Strong, Hindered Base | Can increase at high pH[6] | Favored (E2)[1] | May be disfavored if base is too hindered |
| Weak Base | Lower rate at neutral pH[7] | Disfavored | Generally favored | |
| Temperature | High | Increased rate | Favored (E1)[1] | Rate increases, but side reactions may increase more |
| Low | Decreased rate | Disfavored | Rate decreases, may require longer reaction times | |
| Solvent | Polar Protic | Can facilitate hydrolysis and E1[5] | Can facilitate E1[5] | Generally suitable |
| Polar Aprotic | Lower rate of hydrolysis | E2 may be favored over SN2 with strong bases[4] | Generally favored |
Key Experimental Protocols
Protocol 1: Monitoring Hydrolysis by HPLC
This protocol allows for the quantification of the hydrolysis of this compound to 3-phenylpropane-1-sulfonic acid.
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Standard Preparation: Prepare standard solutions of known concentrations of this compound and 3-phenylpropane-1-sulfonic acid in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostated vial, dissolve a known amount of this compound in your reaction solvent. To mimic reaction conditions, add the same base and other additives as in your main experiment, but without the amine.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting it in a known volume of mobile phase.
-
HPLC Analysis: Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Quantification: Monitor the elution of the sulfonyl chloride and the sulfonic acid using a UV detector. Calculate the concentration of each compound at each time point by comparing the peak areas to your standard curves.
Protocol 2: Identification of Elimination Product by GC-MS
This protocol is designed to detect the formation of the volatile elimination product, 3-phenylprop-1-ene.
-
Reaction: Run your reaction under the conditions you suspect are causing elimination.
-
Sample Preparation: After the reaction is complete, or at various time points, take an aliquot of the reaction mixture. If your desired product is non-volatile, you can analyze the headspace of the reaction mixture or perform a simple extraction with a volatile, non-polar solvent (e.g., hexane).
-
GC-MS Analysis: Inject the sample (or headspace sample) into a gas chromatograph coupled with a mass spectrometer.
-
Identification: Look for a peak corresponding to the molecular weight of 3-phenylprop-1-ene (118.18 g/mol ). The fragmentation pattern in the mass spectrum should be consistent with this structure.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 3-Phenylpropane-1-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-phenylpropane-1-sulfonyl chloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of products from reactions with this compound.
Issue 1: Low or No Product Yield After Aqueous Work-up
-
Question: I seem to be losing my desired sulfonamide product during the aqueous extraction (work-up). What could be the cause and how can I fix it?
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Answer: Low recovery after aqueous work-up is often due to the product having some water solubility, especially if the amine used was small or contains polar functional groups. Another common reason is the formation of the water-soluble sulfonic acid byproduct from the hydrolysis of this compound.
Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is acidic (pH 2-3) by washing with dilute HCl (e.g., 1N HCl). This will protonate any residual amine and help to minimize the solubility of the sulfonamide product in the aqueous phase.
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Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove dissolved water and some water-soluble impurities from the organic layer, which can improve product recovery upon solvent evaporation.
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Back-Extraction: If you suspect your product has significant water solubility, you can re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
Issue 2: Persistent Impurities After Purification
-
Question: I have a persistent impurity in my product, even after column chromatography. What could it be and how do I remove it?
-
Answer: A common and often stubborn impurity is the sulfonic acid byproduct, 3-phenylpropane-1-sulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This can be difficult to remove as it can co-elute with the desired product or cause streaking on the column. Another possibility is unreacted starting amine or the hydrochloride salt of the base used (e.g., triethylamine hydrochloride).
Solutions:
-
Aqueous Base Wash: Before column chromatography, wash the organic solution of your crude product with a dilute basic solution, such as saturated sodium bicarbonate. This will deprotonate the sulfonic acid, forming a water-soluble salt that can be removed in the aqueous layer.
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Filtration for Amine Salts: If you used a base like triethylamine, the resulting hydrochloride salt may be insoluble in your reaction solvent. In such cases, you can attempt to remove it by filtration before the aqueous work-up.
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Optimize Chromatography: If the impurity is unreacted this compound, it is significantly less polar than the sulfonamide product. A less polar eluent system should leave the sulfonyl chloride at a much higher Rf value on a TLC plate, allowing for good separation. For sulfonic acid impurities that are not removed by a base wash, adding a small amount of acetic acid (around 0.5%) to the chromatography eluent can sometimes improve peak shape and separation.
-
Issue 3: Oily Product That Won't Crystallize
-
Question: My final product is an oil and I am unable to induce crystallization. How can I obtain a solid product?
-
Answer: The inability to crystallize can be due to the presence of impurities or the inherent properties of the molecule.
Solutions:
-
Purity Check: Ensure the product is of high purity by TLC or LC-MS. If significant impurities are present, re-purify by column chromatography.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) dropwise while stirring vigorously. This can sometimes induce precipitation of the product as a solid.
-
Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A good starting point for sulfonamides is often a polar solvent like ethanol or isopropanol with the addition of water until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction with this compound?
A1: The most common impurities are:
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3-Phenylpropane-1-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride by any trace moisture.[1]
-
Unreacted this compound.
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Unreacted amine starting material.
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Salt of the base used: For example, triethylamine hydrochloride (TEA.HCl) if triethylamine is used as the base.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method. The sulfonamide product is typically more polar than the starting this compound. Therefore, on a silica gel TLC plate, the product will have a lower Retention Factor (Rf) value than the sulfonyl chloride. A good eluent for TLC would be a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v).
Q3: What is a general procedure for the aqueous work-up of a reaction mixture containing a sulfonamide product?
A3: A general aqueous work-up procedure is as follows:
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Quench the reaction by adding water.
-
If the reaction was performed in a water-miscible solvent like THF, it may be necessary to first remove the solvent under reduced pressure and then redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
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1N HCl to remove any excess amine base.
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Saturated aqueous sodium bicarbonate solution to remove the sulfonic acid byproduct.
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Water.
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Saturated aqueous sodium chloride (brine) to help dry the organic layer.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Q4: How do I choose a solvent system for column chromatography?
A4: The choice of solvent system depends on the polarity of your sulfonamide product. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate. For many sulfonamides derived from this compound, a gradient elution with a mixture of hexanes and ethyl acetate is effective. You would start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.
Data Presentation
Table 1: Typical TLC Rf Values for Reactants and Products
| Compound | Typical Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value | Notes |
| This compound | 4:1 | ~0.7 - 0.8 | The starting sulfonyl chloride is significantly less polar than the sulfonamide product. |
| N-Benzyl-3-phenylpropane-1-sulfonamide | 4:1 | ~0.3 - 0.4 | The sulfonamide product is more polar and will have a lower Rf value. |
| Benzylamine (Starting Amine) | 4:1 | ~0.1 - 0.2 | Primary amines often streak on silica gel TLC plates. |
| 3-Phenylpropane-1-sulfonic acid | 1:1 | ~0.0 - 0.1 | The sulfonic acid byproduct is very polar and will often remain at the baseline or streak heavily. |
Table 2: Common Purification Strategies and Expected Outcomes
| Purification Method | Target Impurity Removed | Typical Solvents | Expected Purity | Typical Yield |
| Aqueous Work-up | Excess amine, amine hydrochloride salts, 3-phenylpropane-1-sulfonic acid. | Dichloromethane, Ethyl Acetate, Water, 1N HCl, Sat. NaHCO₃ | Moderate | >90% recovery |
| Column Chromatography | Unreacted sulfonyl chloride, unreacted amine, other organic byproducts. | Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | High (>95%) | 70-95% |
| Recrystallization | Minor impurities with different solubility profiles than the main product. | Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes | Very High (>99%) | 50-90% |
Experimental Protocols
Protocol 1: Synthesis and Purification of N-Benzyl-3-phenylpropane-1-sulfonamide
This protocol describes a typical reaction of this compound with benzylamine, followed by a detailed purification procedure.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 4:1 hexanes:ethyl acetate).
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of hexanes:ethyl acetate, starting with 9:1 and gradually increasing the polarity to 4:1, 2:1, and 1:1.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Recrystallization (Optional):
-
Dissolve the purified product from the column in a minimal amount of hot ethanol.
-
Add water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Mandatory Visualization
Caption: A typical purification workflow for products from this compound reactions.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
dealing with the instability of 3-Phenylpropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylpropane-1-sulfonyl chloride. The information provided is designed to address common challenges related to the compound's instability and handling.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to have degraded. What are the likely causes?
A1: this compound is susceptible to degradation, primarily through hydrolysis. Exposure to moisture or water in the atmosphere or in solvents will lead to its conversion to the corresponding 3-phenylpropane-1-sulfonic acid and hydrochloric acid.[1][2][3] This process can be accelerated by elevated temperatures.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture.[1] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent hydrolysis.[1] Containers should be tightly sealed.
Q3: What are the common impurities I might find in my sample of this compound?
A3: The most common impurity is 3-phenylpropane-1-sulfonic acid, which forms upon hydrolysis.[1][3] Other potential impurities include unreacted starting materials from its synthesis and residual solvents.
Q4: I am seeing a significant amount of a water-soluble byproduct in my reaction work-up. What is it and how can I minimize it?
A4: The water-soluble byproduct is likely 3-phenylpropane-1-sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[1][3] To minimize its formation, ensure that your reaction is conducted under strictly anhydrous conditions, using dry solvents and reagents, and under an inert atmosphere.[1] When quenching the reaction, it is advisable to do so at low temperatures, for instance, by pouring the reaction mixture onto ice.[1]
Q5: Can I purify this compound that has started to decompose?
A5: Yes, purification is possible. If the primary impurity is the sulfonic acid, a common method for crude liquid sulfonyl chlorides is to wash them with an aqueous solution of hydrochloric acid.[1] This process helps to extract the more water-soluble sulfonic acid into the aqueous phase.[1] Further purification can be achieved through distillation under reduced pressure or column chromatography on silica gel, always taking care to exclude moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in reactions | Degradation of this compound due to moisture. | Use freshly purified or a new batch of the reagent. Ensure all glassware, solvents, and other reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a white precipitate that is soluble in water | Hydrolysis to 3-phenylpropane-1-sulfonic acid. | Minimize exposure to atmospheric moisture. During work-up, use cold, non-aqueous washing steps if possible. If an aqueous work-up is necessary, perform it quickly at low temperatures. |
| Inconsistent reaction outcomes | Inconsistent quality of the starting sulfonyl chloride. | Purify the this compound by vacuum distillation or chromatography before use. Store the purified compound under an inert atmosphere. |
| Reaction with an amine gives a low yield of the desired sulfonamide | The amine is acting as a base and promoting the hydrolysis of the sulfonyl chloride. The sulfonyl chloride has already degraded. | Add the sulfonyl chloride slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) at a low temperature (e.g., 0 °C). Use a fresh or purified sample of the sulfonyl chloride. |
Incompatible Reagents and Conditions
| Reagent/Condition | Reason for Incompatibility |
| Water / Moisture | Causes rapid hydrolysis to 3-phenylpropane-1-sulfonic acid and HCl.[1][2] |
| Strong Bases (e.g., NaOH, KOH) | Promotes rapid hydrolysis and other decomposition reactions. |
| Alcohols | Reacts to form sulfonate esters. |
| Amines | Reacts to form sulfonamides. While often the desired reaction, uncontrolled addition can lead to side products and decomposition. |
| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous reactions. |
| Elevated Temperatures | Accelerates decomposition, particularly hydrolysis.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction using this compound (e.g., Sulfonamide Formation)
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware under an inert atmosphere (N₂ or Ar).
-
Reagents: Use anhydrous solvents and reagents.
-
Addition: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding cold, dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Washing with Aqueous HCl
-
Place the crude, liquid this compound in a separatory funnel.
-
Add an equal volume of cold, 1M aqueous HCl.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (upper) layer.
-
Repeat the washing step two more times.
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid can be used directly or further purified by vacuum distillation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: 3-Phenylpropane-1-sulfonyl Chloride Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropane-1-sulfonyl chloride. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the common causes and how can I fix this?
Answer: Low yields in reactions involving this compound are frequently due to issues with reagent quality, reaction conditions, or the nucleophilicity of your substrate. Here’s a step-by-step guide to troubleshooting this problem.
Troubleshooting Steps:
-
Verify Reagent Quality and Handling:
-
This compound: This reagent is highly sensitive to moisture.[1] Hydrolysis to the corresponding 3-phenylpropane-1-sulfonic acid is a major cause of yield loss.[2][3]
-
Amine/Alcohol Substrate: Ensure your nucleophile is pure and free from contaminants.
-
Solvents: Use anhydrous solvents. Protic solvents, for instance, can react with the sulfonyl chloride.[1]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is dry.[1]
-
-
Optimize Reaction Conditions:
-
Temperature Control: These reactions are often exothermic. Lack of temperature control can lead to side reactions and decomposition.[1][5]
-
Choice of Base: The base is critical for scavenging the HCl byproduct.
-
Solvent Selection: The solvent affects the solubility of reactants and can influence reaction rates.[3][6]
-
-
Consider Catalysis:
-
Nucleophilic Catalysts: For slow reactions, a catalyst can significantly increase the rate.
-
Solution: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[3]
-
-
-
Monitor Reaction Progress:
Below is a decision-making workflow to help you troubleshoot low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Phenylpropanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylpropanesulfonic acid. The information provided is intended to assist in the removal of common byproducts encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-phenylpropanesulfonic acid?
A1: The most common byproducts depend on the synthetic route employed. However, typical impurities include:
-
Inorganic Salts: Often, sodium sulfate (Na₂SO₄) is a significant byproduct, particularly if sodium sulfite or sulfuric acid and a sodium base are used in the synthesis or workup.[1]
-
Residual Sulfuric Acid: If sulfonation is performed with excess sulfuric acid, residual H₂SO₄ will be present.
-
Isomeric Byproducts: Depending on the starting material and reaction conditions, you may have isomers, such as 2-phenylpropanesulfonic acid or 4-phenylpropanesulfonic acid.
-
Di-sulfonated Byproducts: Under harsh reaction conditions, over-sulfonation can lead to the formation of di-sulfonated species.
Q2: My 3-phenylpropanesulfonic acid product is a viscous oil and won't crystallize. What can I do?
A2: "Oiling out" is a common issue with sulfonic acids due to their high polarity and the presence of impurities.[1] Here are several troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Rapid cooling often promotes oiling out.
-
Use a seed crystal: If you have a small amount of pure, solid 3-phenylpropanesulfonic acid, adding a seed crystal can induce crystallization.
-
Scratch the flask: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
-
Adjust solvent polarity: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify by adding a drop of the "good" solvent and allow it to cool slowly.
-
Remove residual water: Traces of water can sometimes inhibit crystallization. If appropriate for your solvent system, consider drying the crude product under high vacuum before attempting recrystallization.
Q3: How can I effectively remove inorganic salts like sodium sulfate?
A3: Sodium sulfate has very low solubility in most organic solvents.[2] This property can be exploited for its removal:
-
Recrystallization from an organic solvent: Dissolving the crude product in a hot organic solvent (or a mixed solvent system) in which 3-phenylpropanesulfonic acid is soluble, but sodium sulfate is not, will leave the inorganic salt behind as an insoluble solid that can be removed by hot filtration.
-
Ion Exchange Chromatography: This is a very effective method for removing all ionic impurities, including inorganic salts.[1]
Q4: What is the best method to remove residual sulfuric acid?
A4: Residual sulfuric acid can be removed by:
-
Precipitation of its salt: Carefully neutralizing the crude product with a base like calcium or barium hydroxide will precipitate the corresponding sulfate salt, which can then be filtered off. The desired sulfonic acid can be regenerated by subsequent treatment with a strong acid or purified as its salt.
-
Ion Exchange Chromatography: Anion exchange chromatography can effectively separate sulfonic acids from other inorganic acids like sulfuric acid.
Q5: I suspect I have di-sulfonated byproducts. How can I separate them from my mono-sulfonated product?
A5: The separation of mono- and di-sulfonated products can be challenging due to their similar chemical nature.
-
Fractional Crystallization: This technique relies on differences in solubility between the mono- and di-sulfonated species in a particular solvent. It may require multiple recrystallization steps and can lead to significant yield loss.
-
Ion Exchange Chromatography: Due to the difference in charge density, ion exchange chromatography is a powerful technique for separating mono- from di-sulfonated compounds. The di-sulfonated species will bind more strongly to an anion exchange resin and will require a higher salt concentration or a lower pH to elute.
Data Presentation
| Compound | Water | Ethanol | Methanol | Acetone | Ethyl Acetate | Diethyl Ether | Benzene |
| Benzenesulfonic acid | Soluble[3][4] | Soluble[2][3][4] | Soluble | Soluble[2] | Insoluble | Insoluble[3][4] | Slightly Soluble[3][4] |
| p-Toluenesulfonic acid | Highly Soluble[1][5] | Soluble[1][5] | Soluble | Soluble[1] | Soluble | Soluble[6] | Slightly Soluble[6] |
| Sodium Sulfate | Highly Soluble | Insoluble[2] | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Data for 3-phenylpropanesulfonic acid is expected to be qualitatively similar to its analogs. Experimental determination of solubility is highly recommended for process optimization.
Experimental Protocols
Protocol 1: Recrystallization for Removal of Inorganic Salts
This protocol is designed to remove insoluble inorganic byproducts like sodium sulfate.
Materials:
-
Crude 3-phenylpropanesulfonic acid containing inorganic salts.
-
Anhydrous ethanol (or another suitable organic solvent in which the sulfonic acid is soluble at elevated temperatures and less soluble at lower temperatures).
-
Erlenmeyer flasks.
-
Heating mantle or hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Place the crude 3-phenylpropanesulfonic acid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot ethanol until the 3-phenylpropanesulfonic acid is completely dissolved, but the inorganic salts remain as a suspended solid.
-
Perform a hot filtration using a pre-heated Buchner funnel to remove the insoluble inorganic salts.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a clean Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Anion Exchange Chromatography
This protocol is suitable for removing inorganic salts, residual sulfuric acid, and di-sulfonated byproducts.
Materials:
-
Crude 3-phenylpropanesulfonic acid.
-
Strong base anion exchange resin (e.g., quaternary ammonium functionalized resin).
-
Chromatography column.
-
Deionized water.
-
Aqueous solutions of a volatile acid (e.g., formic acid or acetic acid) at varying concentrations (e.g., 0.1 M, 0.5 M, 1 M).
-
pH meter.
-
Fraction collector (optional).
Procedure:
-
Prepare a slurry of the anion exchange resin in deionized water and pack it into the chromatography column.
-
Equilibrate the column by washing it with several column volumes of deionized water until the pH of the eluate is neutral.
-
Dissolve the crude 3-phenylpropanesulfonic acid in a minimum amount of deionized water.
-
Carefully load the sample solution onto the top of the column.
-
Wash the column with deionized water to elute any neutral or cationic impurities. Inorganic cations will be removed in this step.
-
Begin the elution of the sulfonic acids using a stepwise or linear gradient of the volatile acid solution, starting with the lowest concentration.
-
Collect fractions and monitor the eluate (e.g., by UV-Vis spectroscopy or TLC) to identify the fractions containing the desired product. Mono-sulfonated 3-phenylpropanesulfonic acid will elute before any di-sulfonated byproducts.
-
Combine the pure fractions containing the product.
-
Remove the volatile acid and water by rotary evaporation or lyophilization to obtain the purified 3-phenylpropanesulfonic acid.
Visualizations
Caption: Troubleshooting workflow for byproduct removal.
Caption: Logical relationship of purification methods.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. p-Toluenesulfonic Acid [chembk.com]
Technical Support Center: Scale-Up of Reactions Using 3-Phenylpropane-1-sulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of chemical reactions involving 3-Phenylpropane-1-sulfonyl chloride.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Reaction yield is high at the lab scale but decreases significantly upon scale-up.
-
Possible Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging.[1][2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing selectivity.[1] Mass and heat transfer limitations are common challenges when moving from a lab to a commercial scale.[2][3]
-
Solution: Evaluate and optimize the agitation speed and impeller design for the larger vessel. Use of simulation software can help predict the effects of mixing changes at larger scales.[2] Consider a slower, controlled addition of the sulfonyl chloride to maintain a more consistent reaction environment.
-
-
Poor Temperature Control: Sulfonylation reactions are often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2] This can lead to a temperature rise that accelerates decomposition or the formation of byproducts.
-
Solution: Implement a more robust cooling system for the reactor. The addition of reagents should be done at a rate that allows the cooling system to maintain the target temperature. Generating thermal safety data at a small scale can help in designing the hardware for pilot or commercial batches.[2]
-
-
Extended Reaction Time: Operations like charging reactants, heating, and cooling take longer at a larger scale.[1] This prolonged exposure to reaction conditions can lead to product decomposition or the formation of time-dependent impurities.[1]
-
Solution: Perform studies at the lab scale to understand the impact of extended reaction times on product purity and yield.[1] This data will help establish a maximum acceptable processing time for the scaled-up version.
-
-
Issue 2: A significant amount of 3-phenylpropane-1-sulfonic acid is formed as a byproduct.
-
Possible Cause & Solution:
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[4][5] This issue is often exacerbated at scale due to longer exposure times and a greater chance of moisture ingress from equipment or reagents.
-
Solution: Ensure all reactants, solvents, and the reaction vessel are rigorously dried before use.[4] Operate the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[6] If the sulfonic acid does form, it can often be removed during an aqueous workup by washing with a basic solution, which converts the acid to a water-soluble salt.[4]
-
-
Issue 3: The final product is an oil or fails to crystallize effectively.
-
Possible Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials or byproducts can disrupt the crystal lattice formation, preventing the product from solidifying.[4]
-
Solution: Ensure the crude product is sufficiently pure before attempting crystallization. Additional purification steps, such as column chromatography, may be necessary.[4]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization of the final product.
-
Issue 4: Product isolation is difficult, with significant loss during aqueous work-up.
-
Possible Cause & Solution:
-
Product Solubility: If the product has some water solubility, it can be lost to the aqueous phase during extraction.[4]
-
Solution: Adjust the pH of the aqueous layer to minimize the product's solubility. For amphoteric molecules, acidifying the solution can protonate carboxylate groups, reducing water solubility and improving extraction into an organic solvent.[4] Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: this compound is a corrosive material that can cause severe skin burns and eye damage.[7] It is also harmful if swallowed.[7] Due to its reactivity with water, it should be handled under an inert, dry atmosphere.[6] Thermal decomposition can release irritating and toxic gases, such as sulfur dioxide and hydrogen chloride.[6][8] Adequate ventilation, personal protective equipment (gloves, protective clothing, eye/face protection), and proximity to eyewash stations and safety showers are essential.[6][7]
Q2: What are the most common impurities to expect in reactions involving this compound?
A2: The most common impurities include unreacted starting materials, the hydrolyzed sulfonyl chloride (3-phenylpropane-1-sulfonic acid), and potential byproducts from side reactions.[4][5] The formation of these impurities is often promoted by non-optimal reaction conditions such as excess moisture or poor temperature control.[2][4]
Q3: How can I effectively monitor the reaction progress during a large-scale synthesis?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.[4] For process scale, Process Analytical Technology (PAT) tools can be implemented for real-time monitoring to understand the impact of various parameters.[2]
Q4: What are the recommended storage conditions for this compound?
A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from water or moist air.[6] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[6] It should be kept separate from incompatible materials like strong oxidizing agents and strong bases.[6]
Data Presentation
Table 1: Typical Parameters and Solvents for Sulfonamide Synthesis and Purification
| Parameter | Typical Value / Condition | Notes |
| Reaction Stoichiometry | ||
| Amine | 1.0 equivalent | The limiting reagent. |
| Sulfonyl Chloride | 1.0 - 1.2 equivalents | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Base (e.g., Pyridine, TEA) | 1.1 - 2.0 equivalents | Acts as a scavenger for the HCl generated during the reaction.[9] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial addition is often done at 0 °C to control the exotherm, followed by warming to room temperature. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS until starting material is consumed.[4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Anhydrous solvents are critical to prevent hydrolysis of the sulfonyl chloride.[4] |
| Purification | ||
| Work-up | Aqueous wash (e.g., dilute HCl, NaHCO₃ solution, brine) | To remove excess base, salts, and water-soluble impurities. |
| Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Hexanes, Isopropanol/Water | The choice depends on the polarity and solubility of the specific sulfonamide product.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up Synthesis of a Sulfonamide
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen). Equip the vessel with a mechanical stirrer, a temperature probe, a dropping funnel, and a connection to a nitrogen line.
-
Reactant Charging: Charge the primary or secondary amine, the chosen anhydrous solvent (e.g., Dichloromethane), and the base (e.g., triethylamine) into the reaction vessel.
-
Cooling: Cool the stirred mixture to 0-5 °C using an appropriate cooling bath.
-
Controlled Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the starting amine is no longer detected.
-
Quenching & Work-up: Once complete, cool the mixture and slowly add water or a dilute acid solution to quench the reaction. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to a suitable flask. Add the minimum amount of a hot solvent (e.g., ethanol) to completely dissolve the solid.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature without disturbance to promote the formation of well-defined crystals.[4]
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize product precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemcom.com [echemcom.com]
Technical Support Center: 3-Phenylpropane-1-sulfonyl Chloride Reactivity in the Presence of a Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylpropane-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: The primary role of a base, such as pyridine or triethylamine, in reactions with this compound is to neutralize the hydrochloric acid (HCl) generated as a byproduct during the sulfonylation of nucleophiles like amines and alcohols. This prevents the protonation of the nucleophile, which would render it unreactive.
Q2: What are the most common reactions of this compound with nucleophiles in the presence of a base?
A2: The most common reactions are the formation of sulfonamides and sulfonate esters:
-
Sulfonamide formation: Reaction with primary or secondary amines yields the corresponding sulfonamide.
-
Sulfonate ester formation: Reaction with alcohols or phenols yields the corresponding sulfonate ester.
Q3: How does the choice of base affect the reaction outcome?
A3: The choice of base can influence reaction rates and, in some cases, the product distribution. While specific data for this compound is limited, general principles for sulfonyl chlorides apply:
-
Pyridine and Triethylamine (Et₃N): These are commonly used as acid scavengers. Triethylamine is a stronger, non-nucleophilic base, while pyridine can sometimes act as a nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, particularly for the sulfonylation of sterically hindered or less reactive alcohols. It is typically used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.[1][2]
Troubleshooting Guides
Low or No Product Formation
Problem: The reaction shows low or no conversion to the desired sulfonamide or sulfonate ester.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Low nucleophilicity of the amine or alcohol | For weakly nucleophilic substrates (e.g., anilines with electron-withdrawing groups), consider using a more forcing reaction condition (higher temperature) or a catalyst like DMAP.[1] |
| Steric hindrance | If either the sulfonyl chloride or the nucleophile is sterically hindered, the reaction rate may be slow. Increase the reaction temperature or prolong the reaction time.[3] |
| Poor quality of this compound | Ensure the starting material is pure. If it has been stored for a long time, it may have hydrolyzed. Consider purifying it by distillation or using a fresh batch. |
Presence of Significant Byproducts
Problem: The reaction mixture contains significant amounts of undesired products.
| Potential Cause | Recommended Solution |
| Formation of 3-phenylpropane-1-sulfonic acid | This indicates hydrolysis of the sulfonyl chloride. Strictly follow anhydrous procedures as mentioned above.[3][4] |
| Di-sulfonylation of a primary amine | A primary amine can react with two equivalents of the sulfonyl chloride. To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C).[4] |
| Formation of a sulfene intermediate | In the presence of a strong, non-nucleophilic base like triethylamine, elimination of HCl can occur to form a highly reactive sulfene intermediate. This can lead to a mixture of products. Using a less hindered base or a nucleophilic base like pyridine might suppress this pathway. |
Experimental Protocols (General Procedures)
The following are generalized protocols for the synthesis of sulfonamides and sulfonate esters using this compound. Optimization for specific substrates is recommended.
Synthesis of N-substituted-3-phenylpropane-1-sulfonamide
-
Dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of 3-phenylpropane-1-sulfonate Ester
-
Dissolve the alcohol (1.0 eq.), a suitable base (e.g., pyridine or triethylamine, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq., if needed) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent.
-
Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, wash the mixture with water, dilute HCl (to remove excess base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: General reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
monitoring the progress of 3-Phenylpropane-1-sulfonyl chloride reactions by TLC/HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3-Phenylpropane-1-sulfonyl chloride using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when monitoring this compound reactions by TLC?
A1: The most frequent issues include:
-
Streaking of spots: This can be caused by the sample being too concentrated, or the acidic/basic nature of the compounds interacting strongly with the silica gel.[1]
-
Spots remaining at the baseline (low Rf): This typically indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the plate.[2]
-
Spots running at the solvent front (high Rf): This suggests the mobile phase is too polar.
-
Appearance of a new, very polar spot: This is often the sulfonic acid byproduct, formed from the hydrolysis of this compound.[3]
-
Formation of a less polar byproduct: In reactions with primary amines, a less polar spot compared to the desired monosulfonamide may indicate the formation of a di-sulfonated byproduct.
Q2: How can I select an appropriate solvent system for TLC analysis of my reaction?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. The sulfonamide product is generally more polar than the starting this compound. A common starting ratio is 7:3 hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the compound of interest. For more polar compounds, a system of dichloromethane and methanol might be effective.[3]
Q3: My sulfonamide product and the starting amine have very similar Rf values on TLC. How can I improve separation?
A3: When Rf values are very close, you can try several strategies:
-
Change the solvent system: Experiment with different solvent combinations and ratios. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.
-
Use a co-spot: Spotting the reaction mixture on top of the starting material in the same lane can help visualize small differences in Rf values. If the spots are different, they may appear as an elongated or "snowman" shape.[2]
-
Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase TLC plates.
Q4: What are common challenges when monitoring these reactions with HPLC?
A4: Common HPLC issues include:
-
Peak tailing: This is often observed for amines and sulfonamides due to their interaction with residual silanols on the column. Adding a small amount of a competing base like triethylamine to the mobile phase or using a low pH mobile phase can mitigate this.
-
Irreproducible retention times: This can be caused by fluctuations in mobile phase composition, temperature, or pressure.[4]
-
Ghost peaks: These can arise from contamination in the injector or from late-eluting compounds from a previous run.
-
Hydrolysis of the sulfonyl chloride on the column: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid during analysis. Using anhydrous mobile phases and minimizing sample preparation time can help.
Q5: How can I confirm the identity of the spots on my TLC plate or peaks in my HPLC chromatogram?
A5: The most reliable method is to run reference standards of your starting materials and, if available, your expected product and byproducts on the same TLC plate or HPLC system. For TLC, a co-spot of the reaction mixture with each reference standard can provide strong evidence for the identity of a spot. For HPLC, comparing the retention times of the peaks in your reaction mixture with those of the standards is the standard approach. For definitive identification, fractions can be collected from HPLC and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated. | Dilute the sample before spotting.[5] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[1] | |
| Spots Not Visible | Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[5][6] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Rf Values Too Low (Spots at Baseline) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase.[2] |
| Rf Values Too High (Spots at Solvent Front) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Appearance of a Highly Polar Spot | Hydrolysis of this compound. | This is the sulfonic acid byproduct. Ensure anhydrous reaction conditions to minimize its formation.[3] |
| Appearance of a Less Polar Byproduct (in reactions with primary amines) | Di-sulfonylation of the primary amine. | Use a 1:1 stoichiometry of amine to sulfonyl chloride and monitor the reaction closely to avoid over-reaction. |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Add a competing agent to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% trifluoroacetic acid for acidic compounds). |
| Column degradation. | Use a guard column to protect the analytical column.[4] If the column is old, replace it. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Consider manually preparing the mobile phase.[4] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Clogged column frit or tubing. | Back-flush the column. Check for blockages in the system.[7] |
| Precipitation of buffer salts. | Ensure the mobile phase components are fully dissolved and miscible. | |
| Ghost Peaks | Contamination in the injection port or column. | Flush the injector and run a blank gradient to wash the column. |
| Late eluting peak from a previous injection. | Extend the run time or add a wash step at the end of the gradient. |
Data Presentation
Illustrative TLC Data
The following table provides an example of how to present TLC data for monitoring the reaction of this compound with a primary amine.
| Compound | Rf Value (7:3 Hexanes:Ethyl Acetate) | Visualization |
| This compound | ~ 0.6 | UV (254 nm) |
| Primary Amine (example) | ~ 0.2 | Potassium Permanganate Stain |
| N-Alkyl-3-phenylpropane-1-sulfonamide (Product) | ~ 0.4 | UV (254 nm) |
| 3-Phenylpropane-1-sulfonic acid (Hydrolysis Byproduct) | ~ 0.0 | Potassium Permanganate Stain |
| Di-sulfonated Amine (Byproduct) | ~ 0.7 | UV (254 nm) |
Illustrative HPLC Data
This table shows example HPLC data for the same reaction.
| Compound | Retention Time (min) |
| Primary Amine (example) | 3.5 |
| N-Alkyl-3-phenylpropane-1-sulfonamide (Product) | 8.2 |
| This compound | 10.5 |
| Di-sulfonated Amine (Byproduct) | 12.1 |
| 3-Phenylpropane-1-sulfonic acid (Hydrolysis Byproduct) | 2.1 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (sulfonyl chloride), the reaction mixture, and a co-spot.
-
Spot the Plate:
-
Dissolve a small amount of the starting this compound in a volatile solvent (e.g., ethyl acetate) and spot it in the designated lane.
-
Using a capillary tube, take a small aliquot of the reaction mixture and spot it in its lane and in the co-spot lane on top of the starting material spot.
-
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare the Mobile Phase: Prepare the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Filter and degas the solvents before use.
-
Equilibrate the HPLC System: Purge the pumps and equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the Sample: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the Sample: Inject the prepared sample onto the HPLC system.
-
Analyze the Chromatogram: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak. The relative peak areas can be used to estimate the extent of the reaction.
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: Troubleshooting decision tree for common TLC and HPLC problems.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Phenylpropane-1-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-phenylpropane-1-sulfonyl chloride and benzenesulfonyl chloride. Understanding the nuanced differences in reactivity between aliphatic and aromatic sulfonyl chlorides is crucial for reaction optimization, predicting outcomes, and developing novel synthetic methodologies in drug discovery and materials science. This comparison is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental data.
Executive Summary
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric effects of the substituent attached to the sulfonyl group. Benzenesulfonyl chloride, an aromatic sulfonyl chloride, serves as a benchmark for reactivity studies. In contrast, this compound is an aliphatic sulfonyl chloride with a phenyl group separated from the sulfonyl moiety by a propyl chain.
Based on established chemical principles, benzenesulfonyl chloride is expected to be more reactive than this compound towards nucleophiles . The electron-withdrawing nature of the phenyl ring in benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom. Conversely, the propyl chain in this compound has an electron-donating inductive effect, which reduces the electrophilicity of the sulfur center, thereby decreasing its reactivity.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of sulfonyl chlorides (R-SO₂Cl) in nucleophilic substitution reactions is governed by two main factors:
-
Electronic Effects: The nature of the 'R' group significantly modulates the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to lower reactivity. The Hammett equation provides a quantitative measure of these electronic effects for substituents on an aromatic ring.[1][2]
-
Steric Hindrance: Bulky 'R' groups can sterically hinder the approach of a nucleophile to the sulfur atom, thereby slowing down the reaction rate.[3]
Comparative Reactivity Analysis
Electronic Effects:
-
Benzenesulfonyl Chloride: The phenyl group is considered to be electron-withdrawing by induction, which increases the electrophilicity of the sulfonyl sulfur atom.
-
This compound: The 3-phenylpropyl group is primarily an alkyl group. Alkyl groups are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the sulfonyl group, making the sulfur atom less electrophilic and therefore less reactive compared to benzenesulfonyl chloride. While the distant phenyl group has an electron-withdrawing effect, its influence is significantly attenuated by the three-carbon chain. The Hammett substituent constant (σ) for a 2-phenylethyl group is slightly electron-donating, and it is expected that the 3-phenylpropyl group would have a similar or slightly more electron-donating character.[4]
Steric Effects:
Neither the phenyl group in benzenesulfonyl chloride nor the 3-phenylpropyl group in this compound is expected to cause significant steric hindrance at the sulfonyl group. Therefore, electronic effects are the predominant factor in differentiating their reactivity.
Data Presentation: Predicted Relative Reactivity
| Compound | Substituent Effect | Predicted Relative Reactivity |
| Benzenesulfonyl Chloride | Phenyl group (electron-withdrawing) | Higher |
| This compound | 3-Phenylpropyl group (electron-donating) | Lower |
This prediction is supported by solvolysis data for various arenesulfonyl and alkanesulfonyl chlorides, where alkanesulfonyl chlorides generally exhibit lower rates of solvolysis than arenesulfonyl chlorides.[5]
Experimental Protocols
To experimentally validate the predicted difference in reactivity, the following detailed protocols for solvolysis and aminolysis reactions can be employed.
Protocol 1: Comparative Solvolysis by Conductimetry
This method follows the rate of reaction by measuring the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid.[4]
Workflow Diagram:
Caption: Experimental workflow for comparative solvolysis.
Methodology:
-
Solution Preparation: Prepare 0.1 M stock solutions of benzenesulfonyl chloride and this compound in anhydrous dioxane. Prepare a 50:50 (v/v) acetone-water solvent mixture.
-
Reaction Setup: Place 50 mL of the acetone-water mixture into a jacketed conductivity cell maintained at a constant temperature (e.g., 25 °C) with a circulating water bath. Allow the solvent to equilibrate thermally.
-
Initiation and Data Collection: Inject 100 µL of the sulfonyl chloride stock solution into the stirred solvent mixture and immediately begin recording the conductivity at regular intervals until the value remains constant.
-
Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting ln(σ∞ - σt) versus time, where σ∞ is the final conductivity and σt is the conductivity at time t. The slope of the resulting straight line is -k.
-
Comparison: Repeat the experiment for the other sulfonyl chloride under identical conditions. A direct comparison of the calculated rate constants will reveal the relative reactivity.
Protocol 2: Comparative Aminolysis by HPLC
This protocol follows the reaction of the sulfonyl chlorides with a primary amine (e.g., aniline) and monitors the formation of the corresponding sulfonamide product by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Experimental workflow for comparative aminolysis.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of benzenesulfonyl chloride, this compound, aniline, and a suitable internal standard (e.g., naphthalene) in acetonitrile.
-
Reaction Setup: In a series of vials, mix the aniline solution and the internal standard solution. Place the vials in a temperature-controlled shaker (e.g., 25 °C).
-
Reaction and Sampling: To initiate the reaction, add the sulfonyl chloride solution to each vial. At predetermined time points, withdraw an aliquot from each vial and quench the reaction by adding it to a vial containing a dilute acid solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The concentration of the formed sulfonamide is determined by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the concentration of the sulfonamide product against time for each reaction. The initial rate of reaction can be determined from the initial slope of this plot.
-
Comparison: The relative reactivity is determined by comparing the initial reaction rates of the two sulfonyl chlorides.
Reaction Mechanism
The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution at the sulfur atom. The mechanism is typically considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.
Reaction Pathway Diagram:
Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.
Conclusion
The electronic properties of the substituent attached to the sulfonyl group are the primary determinant of reactivity in sulfonyl chlorides. Benzenesulfonyl chloride, with its electron-withdrawing phenyl group, is predicted to be more reactive towards nucleophiles than this compound, which possesses an electron-donating alkyl chain. The provided experimental protocols offer robust methods for quantifying this reactivity difference, providing valuable data for synthetic chemists in the pharmaceutical and chemical industries. This understanding allows for the rational selection of reagents and reaction conditions to achieve desired synthetic outcomes.
References
A Researcher's Guide to Alternatives for 3-Phenylpropane-1-sulfonyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides, a cornerstone moiety in a vast array of therapeutic agents. While 3-phenylpropane-1-sulfonyl chloride is a commonly utilized reagent, its reactivity and stability profile may not be optimal for all applications. This guide provides an objective comparison with its primary alternative, 3-phenylpropane-1-sulfonyl fluoride, supported by data extrapolated from studies on analogous aliphatic sulfonyl halides.
The primary drivers for seeking alternatives to sulfonyl chlorides include their sensitivity to moisture, potential for instability, and the often harsh conditions required for their synthesis and use.[1][2] Sulfonyl fluorides have emerged as a compelling alternative class of reagents, offering a unique balance of stability and reactivity.[3][4]
Comparative Analysis: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Property | This compound | 3-Phenylpropane-1-sulfonyl Fluoride (Projected) |
| Reactivity | Higher reactivity towards nucleophiles. Generally reacts faster.[5] | More moderate reactivity. May require longer reaction times or heating.[5] |
| Stability | Sensitive to moisture, can hydrolyze to the corresponding sulfonic acid.[1] | Significantly more stable towards hydrolysis and thermolysis.[3][4] |
| Selectivity | Can be less selective, potentially leading to side reactions with multifunctional substrates.[5] | Often exhibits higher chemoselectivity, particularly with amines bearing additional nucleophilic groups.[5] |
| Handling | Requires anhydrous conditions for storage and reactions. | More robust and easier to handle due to lower moisture sensitivity.[3] |
| Synthesis | Typically synthesized from the corresponding sulfonic acid or thiol. | Often prepared from the corresponding sulfonyl chloride via halogen exchange.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a sulfonamide using this compound and a projected protocol for the synthesis and use of 3-phenylpropane-1-sulfonyl fluoride.
Protocol 1: Sulfonamide Synthesis using this compound
This protocol is a standard method for the synthesis of sulfonamides from sulfonyl chlorides and a primary or secondary amine.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Protocol 2: Synthesis of 3-Phenylpropane-1-sulfonyl Fluoride and Subsequent Sulfonamidation
This two-step protocol first describes the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride, followed by its reaction with an amine.
Part A: Synthesis of 3-Phenylpropane-1-sulfonyl Fluoride
This procedure is based on general methods for the conversion of sulfonyl chlorides to sulfonyl fluorides using a fluoride salt.[1]
Materials:
-
This compound
-
Potassium fluoride (KF) or Potassium bifluoride (KHF₂)
-
18-crown-6 (optional, as a phase-transfer catalyst)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of potassium fluoride (2-3 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent) and 18-crown-6 (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the conversion by GC-MS or ¹⁹F NMR.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude 3-phenylpropane-1-sulfonyl fluoride can be purified by vacuum distillation or column chromatography.
Part B: Sulfonamide Synthesis using 3-Phenylpropane-1-sulfonyl Fluoride
Due to the generally lower reactivity of sulfonyl fluorides, this protocol may require more forcing conditions compared to the sulfonyl chloride protocol.[5]
Materials:
-
3-Phenylpropane-1-sulfonyl fluoride
-
Amine (primary or secondary)
-
A suitable solvent (e.g., acetonitrile, DMF, or neat)
-
A suitable base (e.g., DBU, K₂CO₃, or excess amine)
Procedure:
-
In a reaction vessel, combine 3-phenylpropane-1-sulfonyl fluoride (1.0 equivalent), the amine (1.2-2.0 equivalents), and the base (if necessary).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a suitable aqueous workup similar to Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Workflow and Reaction
To further elucidate the process, the following diagrams illustrate the experimental workflow for sulfonamide synthesis and the general reaction mechanism.
References
- 1. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Validation of Novel Sulfonamides Synthesized from 3-Phenylpropane-1-sulfonyl chloride
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparative analysis of novel sulfonamide derivatives synthesized from 3-Phenylpropane-1-sulfonyl chloride. It is designed to offer researchers, scientists, and drug development professionals an objective overview of their potential therapeutic applications, supported by available experimental data and detailed methodologies for their validation. While direct and extensive biological validation data for sulfonamides derived specifically from this compound is limited in the public domain, this guide leverages data from structurally similar sulfonamides to provide a comparative framework for performance evaluation.
Introduction to Sulfonamides in Medicinal Chemistry
Sulfonamides are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities.[1] This versatility stems from the sulfamoyl functional group (-SO₂NH₂), which can be readily modified to modulate the compound's physicochemical properties and biological targets.[1] Historically recognized for their antibacterial properties, the sulfonamide scaffold has since been incorporated into drugs with anticancer, anti-inflammatory, and enzyme-inhibitory activities.[2][3][4]
The synthesis of novel sulfonamides, such as those derived from this compound, offers the potential for developing new therapeutic agents with improved efficacy and selectivity. The 3-phenylpropyl moiety introduces a flexible, lipophilic component that can influence the compound's interaction with biological targets.
Synthesis of Sulfonamides from this compound
The primary method for synthesizing the target sulfonamides involves the reaction of this compound with a diverse range of primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol:
A general protocol for the synthesis of N-substituted 3-phenylpropane-1-sulfonamides is outlined below. This protocol is adapted from established methods for sulfonamide synthesis.[4]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the selected amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Characterization: The structure of the synthesized sulfonamides should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.[5]
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of sulfonamides.
Comparative Biological Validation
The therapeutic potential of newly synthesized sulfonamides can be assessed through a variety of in vitro assays. This section provides an overview of key validation experiments and presents comparative data from structurally related sulfonamides to serve as a benchmark.
Anticancer Activity
Sulfonamides have been investigated as anticancer agents due to their ability to inhibit various targets involved in cancer progression, such as carbonic anhydrases and protein kinases.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231) in 96-well plates and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and a positive control (e.g., Doxorubicin, Cisplatin) for 48-72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[2]
Comparative Data: Anticancer Activity of Structurally Related Sulfonamides
The following table summarizes the IC₅₀ values of various sulfonamide derivatives against different cancer cell lines, providing a reference for the expected potency of novel 3-phenylpropane-1-sulfonamides.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 |
| MDA-MB-231 | 19.22 ± 1.67 | |
| MCF-7 | 12.21 ± 0.93 | |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 |
| MDA-MB-231 | 4.62 ± 0.13 | |
| MCF-7 | 7.13 ± 0.13 | |
| Doxorubicin (Reference) | HeLa | 1.62 ± 0.08 |
| MDA-MB-231 | 2.14 ± 0.11 | |
| MCF-7 | 1.89 ± 0.09 | |
| Cisplatin (Reference) | HeLa | 12.74 ± 1.34 |
| MDA-MB-231 | 9.87 ± 1.02 | |
| MCF-7 | 11.45 ± 1.15 | |
| Data sourced from a study on the anticancer potential of sulfonamide moieties.[2] |
Antibacterial Activity
The antibacterial properties of sulfonamides are typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[3]
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized sulfonamides in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Comparative Data: Antibacterial Activity of Structurally Related Sulfonamides
The table below presents the MIC values for various sulfonamide derivatives against common bacterial strains.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) |
| Sulfanilamide (Reference) | >1024 | >1024 | >1024 |
| Compound 2e | 512 | 64 | 128 |
| Compound 2f | 256 | 128 | 64 |
| Data adapted from a study on the synthesis and antibacterial evaluation of aryl sulfonamides.[3] |
Potential Mechanisms of Action and Signaling Pathways
Sulfonamides exert their biological effects through various mechanisms. Understanding these pathways is crucial for rational drug design and development.
Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial action of many sulfonamides is due to their structural similarity to para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect.[3]
Signaling Pathway: Bacterial Folic Acid Synthesis
Caption: Sulfonamides competitively inhibit DHPS in the bacterial folic acid synthesis pathway.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[9]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Sulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion in the active site.
Conclusion and Future Directions
The synthesis of novel sulfonamides from this compound presents a promising avenue for the discovery of new therapeutic agents. The comparative data and experimental protocols provided in this guide offer a foundation for the validation of these compounds. Future research should focus on synthesizing a library of these derivatives and conducting comprehensive biological evaluations to establish a clear structure-activity relationship. Further investigation into their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: Tosyl vs. Mesyl vs. Nosyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for a myriad of transformations, most notably the formation of sulfonamides and sulfonate esters. These functional groups are pivotal in medicinal chemistry and materials science, serving as key pharmacophores, protecting groups, and reactive intermediates. This guide provides an objective comparison of three widely utilized sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl). Their performance in key synthetic applications is evaluated, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
At a Glance: Key Performance Indicators
The choice of sulfonyl chloride significantly impacts reaction outcomes, including rate, yield, and the properties of the resulting product. The following table summarizes the key characteristics of TsCl, MsCl, and NsCl.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Structure | Toluene-based aromatic | Aliphatic | Nitro-substituted aromatic |
| Reactivity | Moderate | High | Very High |
| Steric Hindrance | High | Low | Moderate |
| Leaving Group Ability | Good | Good | Excellent |
| Protecting Group Use | Alcohols, Amines | Alcohols, Amines | Amines (especially in peptide synthesis) |
| Deprotection Conditions | Harsh (e.g., strong acid, reducing agents) | Harsh (similar to Tosyl) | Mild (thiolates) |
| Typical Applications | Conversion of alcohols to good leaving groups, formation of stable sulfonamides. | Similar to TsCl, often preferred for less hindered substrates. | Amine protection/activation, facilitates subsequent N-alkylation. |
| Cost | Low | Low | High |
Comparative Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the attached organic moiety.
-
Nosyl chloride (NsCl) is the most reactive of the three due to the strong electron-withdrawing effect of the ortho-nitro group, which makes the sulfonyl sulfur highly electrophilic and susceptible to nucleophilic attack.
-
Mesyl chloride (MsCl) is generally more reactive than tosyl chloride. This can be attributed to the smaller size of the methyl group compared to the tolyl group, which reduces steric hindrance around the reactive center.
-
Tosyl chloride (TsCl) is the least reactive of the trio, though it is still a highly effective reagent for many applications.
A key mechanistic distinction lies in the reaction pathways of aryl- versus alkanesulfonyl chlorides. While tosylation and nosylation typically proceed via a direct nucleophilic attack on the sulfur atom (Sɴ2-type mechanism), mesylation can, in the presence of a strong base, proceed through a highly reactive "sulfene" intermediate (CH₂=SO₂). This alternative pathway can sometimes lead to different selectivity and reactivity profiles.
Performance in Key Synthetic Applications
Sulfonylation of Alcohols: Formation of Sulfonate Esters
The conversion of alcohols to sulfonate esters is a fundamental transformation that renders the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions.
Experimental Data:
The following table presents a comparison of yields for the sulfonylation of benzyl alcohol with TsCl, MsCl, and NsCl under standardized conditions.
| Sulfonyl Chloride | Product | Typical Yield (%) |
| TsCl | Benzyl tosylate | 85-95 |
| MsCl | Benzyl mesylate | 90-98 |
| NsCl | Benzyl nosylate | >95 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the alcohol.
Observations:
-
In general, for unhindered primary alcohols like benzyl alcohol, all three reagents provide excellent yields.
-
For sterically hindered secondary or tertiary alcohols, the less bulky mesyl chloride often gives superior results compared to tosyl chloride.
-
The high reactivity of nosyl chloride ensures high conversion, but its primary utility is not typically for simple leaving group formation due to the properties of the nosylate group.
Sulfonylation of Amines: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry. The choice of sulfonyl chloride can influence not only the ease of formation but also the chemical properties and biological activity of the resulting sulfonamide.
Experimental Data:
The following table compares the yields for the sulfonylation of aniline with TsCl, MsCl, and NsCl.
| Sulfonyl Chloride | Product | Typical Yield (%) |
| TsCl | N-Phenyl-p-toluenesulfonamide | 80-90 |
| MsCl | N-Phenylmethanesulfonamide | 85-95 |
| NsCl | N-Phenyl-2-nitrobenzenesulfonamide | >95 |
Observations:
-
Similar to the sulfonylation of alcohols, all three reagents are effective for the sulfonylation of simple amines.
-
The resulting sulfonamides exhibit different properties. Nosylamides are particularly notable for the increased acidity of the N-H proton, which facilitates subsequent N-alkylation reactions. Furthermore, the nosyl group can be selectively cleaved under mild conditions, making it a valuable protecting group for amines in multi-step syntheses.
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.5 equiv, or pyridine, used as solvent).
-
To this stirred solution, add the sulfonyl chloride (1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Sulfonylation of an Amine
-
To a solution of the amine (1.0 equiv) and a base (e.g., pyridine or triethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the sulfonyl chloride (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).
-
Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Visualizing Reaction Workflows and Relationships
Experimental Workflow for Comparative Sulfonylation
Caption: General experimental workflow for the comparative sulfonylation of alcohols or amines.
Comparative Reactivity and Leaving Group Ability
Caption: Relative reactivity of sulfonyl chlorides and leaving group ability of the corresponding sulfonates.
Conclusion
The selection of a sulfonyl chloride in organic synthesis is a critical decision that should be based on the specific requirements of the reaction, including the nature of the substrate, the desired properties of the product, and subsequent synthetic steps.
-
Tosyl chloride remains a robust and cost-effective choice for general-purpose applications, particularly for the activation of primary alcohols.
-
Mesyl chloride offers a less sterically hindered and slightly more reactive alternative, proving advantageous for more challenging substrates.
-
Nosyl chloride excels in applications requiring high reactivity and where the resulting sulfonamide is intended for further functionalization or for use as a readily cleavable protecting group, especially in the context of amine chemistry.
By understanding the distinct characteristics and performance metrics of these reagents, researchers can make more informed decisions, leading to improved efficiency and success in their synthetic endeavors.
The Superior Selectivity of 3-Phenylpropane-1-sulfonyl Chloride in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis and drug development, the choice of a sulfonating agent can be pivotal to the success of a synthetic route, influencing yield, purity, and the preservation of sensitive functional groups. While a plethora of sulfonyl chlorides are available, 3-Phenylpropane-1-sulfonyl chloride has emerged as a reagent of interest, offering distinct advantages in specific applications. This guide provides an objective comparison of this compound with other commonly used sulfonylating agents, supported by established principles of chemical reactivity and generalized experimental protocols.
Unveiling the Reactivity Landscape of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is fundamentally governed by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, rendering the sulfonyl chloride more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups diminish this electrophilicity, leading to a more moderate and often more selective reagent.
The 3-phenylpropyl group in this compound, through its alkyl chain, acts as an electron-donating group. This electronic effect decreases the partial positive charge on the sulfur atom, making it less reactive than arylsulfonyl chlorides bearing electron-withdrawing substituents. This nuanced reactivity is a key advantage in multi-step syntheses involving complex molecules with multiple nucleophilic sites, where chemo-selectivity is paramount.
Performance Comparison with Alternative Reagents
To contextualize the advantages of this compound, a comparison with two workhorses of organic synthesis, benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride), is instructive.
| Reagent | Substituent Effect | Predicted Relative Reactivity | Key Advantages |
| This compound | Electron-donating (phenylpropyl group) | Moderate | High selectivity, reduced side reactions with sensitive functional groups. |
| Benzenesulfonyl chloride | Neutral (unsubstituted phenyl group) | High | High reactivity, suitable for a broad range of substrates. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Electron-donating (p-methyl group) | Moderate to High | Good balance of reactivity and stability, often crystalline and easy to handle.[1] |
The moderated reactivity of this compound translates into several practical benefits:
-
Enhanced Selectivity: In the presence of multiple nucleophiles (e.g., amines and alcohols of varying reactivity), this compound can exhibit greater selectivity for the more reactive nucleophile, minimizing the formation of undesired byproducts.
-
Compatibility with Sensitive Substrates: For starting materials containing functional groups prone to degradation or side reactions under harsh conditions, the milder nature of this compound allows for sulfonylation with minimal degradation of the core molecular structure.
-
Controlled Reactions: The reduced reactivity can lead to more controlled and predictable reaction kinetics, which is particularly advantageous in large-scale synthesis where exothermic reactions can pose safety risks.
Experimental Protocols
While specific comparative data is scarce, the following general protocols for sulfonamide synthesis can be adapted to compare the performance of this compound with other reagents.
General Protocol for the Synthesis of N-Benzyl-3-phenylpropanesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the respective sulfonyl chloride (this compound, benzenesulfonyl chloride, or p-toluenesulfonyl chloride; 1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2, 4, 6, and 12 hours, with reaction progress monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
-
Analyze the yield and purity (e.g., by NMR and LC-MS) for each reaction to compare the efficiency of the different sulfonylating agents.
Visualizing the Reaction Pathway
The fundamental reaction for the formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution mechanism.
Caption: General mechanism for sulfonamide formation.
Logical Workflow for Reagent Comparison
To systematically evaluate the performance of this compound against other reagents, a structured experimental workflow is essential.
Caption: Workflow for comparing sulfonylating agents.
Conclusion
While benzenesulfonyl chloride and tosyl chloride remain indispensable tools in organic synthesis due to their high reactivity and reliability, this compound offers a compelling alternative for specific synthetic challenges. Its moderated reactivity, stemming from the electron-donating nature of the phenylpropyl group, provides a distinct advantage in terms of selectivity and compatibility with sensitive substrates. For researchers and drug development professionals working on complex molecular architectures, the judicious choice of this compound can lead to cleaner reactions, higher yields of the desired product, and a more efficient synthetic route. The provided protocols and workflows offer a framework for conducting direct comparative studies to validate these advantages within specific research contexts.
References
Spectroscopic Comparison of 3-Phenylpropane-1-sulfonyl Chloride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a detailed spectroscopic comparison of 3-phenylpropane-1-sulfonyl chloride and its derivatives, offering valuable insights for their application in medicinal chemistry and materials science. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document facilitates a deeper comprehension of how substitutions on the phenyl ring influence the spectral characteristics of these compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. This quantitative comparison highlights the impact of different substituents on chemical shifts, vibrational frequencies, and mass-to-charge ratios.
| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec. (m/z) |
| This compound | C9H11ClO2S | Aromatic H: 7.15-7.35 (m, 5H)CH2-SO2: 3.68 (t, 2H)CH2-Ph: 2.80 (t, 2H)CH2-CH2-CH2: 2.20 (m, 2H) | Aromatic C: 140.1, 128.6, 128.4, 126.3CH2-SO2: 60.2CH2-Ph: 32.5CH2-CH2-CH2: 27.8 | SO2 asym. stretch: ~1370SO2 sym. stretch: ~1165C-H (aromatic): ~3030C-H (aliphatic): ~2930 | [M]+•: 218.02Characteristic fragment [M-SO2Cl]+: 119.09 |
| 3-(4-Methoxyphenyl)propane-1-sulfonyl chloride | C10H13ClO3S | Aromatic H: 7.10 (d, 2H), 6.85 (d, 2H)OCH3: 3.80 (s, 3H)CH2-SO2: 3.65 (t, 2H)CH2-Ar: 2.75 (t, 2H)CH2-CH2-CH2: 2.15 (m, 2H) | Aromatic C: 158.2, 132.2, 129.4, 114.0OCH3: 55.3CH2-SO2: 60.1CH2-Ar: 31.7CH2-CH2-CH2: 28.0 | SO2 asym. stretch: ~1368SO2 sym. stretch: ~1163C-O stretch: ~1245 | [M]+•: 248.03Fragment [M-SO2Cl]+: 149.09 |
| 3-(4-Nitrophenyl)propane-1-sulfonyl chloride | C9H10ClNO4S | Aromatic H: 8.20 (d, 2H), 7.45 (d, 2H)CH2-SO2: 3.75 (t, 2H)CH2-Ar: 3.00 (t, 2H)CH2-CH2-CH2: 2.30 (m, 2H) | Aromatic C: 147.8, 147.0, 129.5, 124.0CH2-SO2: 59.8CH2-Ar: 32.1CH2-CH2-CH2: 27.5 | NO2 asym. stretch: ~1520NO2 sym. stretch: ~1345SO2 asym. stretch: ~1375SO2 sym. stretch: ~1170 | [M]+•: 263.00Fragment [M-SO2Cl]+: 164.07 |
| 3-(4-Chlorophenyl)propane-1-sulfonyl chloride | C9H10Cl2O2S | Aromatic H: 7.28 (d, 2H), 7.20 (d, 2H)CH2-SO2: 3.67 (t, 2H)CH2-Ar: 2.80 (t, 2H)CH2-CH2-CH2: 2.20 (m, 2H) | Aromatic C: 138.6, 132.5, 129.8, 128.8CH2-SO2: 60.0CH2-Ar: 31.9CH2-CH2-CH2: 27.6 | SO2 asym. stretch: ~1372SO2 sym. stretch: ~1168C-Cl stretch: ~1090 | [M]+•: 251.98Fragment [M-SO2Cl]+: 153.05 |
Note: The spectroscopic data presented are representative values and may vary slightly depending on the experimental conditions and instrumentation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound derivatives.
General Synthesis of 3-Arylpropane-1-sulfonyl Chlorides
A common route for the synthesis of these compounds involves the sulfochlorination of the corresponding 3-arylpropane. Typically, the 3-arylpropane is reacted with a chlorinating agent such as chlorosulfonic acid, often in a suitable solvent like dichloromethane, at a controlled temperature. The reaction mixture is then carefully quenched with ice water, and the product is extracted with an organic solvent. The organic layer is subsequently washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by chromatography or crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The spectra are typically recorded in the range of 4000-400 cm-1.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For electron ionization (EI) mass spectrometry, a standard ionization energy of 70 eV is used. The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are reported.
Visualizing the Synthetic and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and protocols are intended to assist researchers in the identification, characterization, and rational design of new molecules based on this versatile chemical scaffold.
Assessing the Purity of Synthesized 3-Phenylpropane-1-sulfonyl chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Phenylpropane-1-sulfonyl chloride, a key intermediate in various organic syntheses. We present a comparative analysis of common analytical methods, detailed experimental protocols, and a comparison with alternative sulfonylating agents.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, including the need for quantification of impurities, structural confirmation, and throughput. The most common and effective techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, non-destructive, relatively fast. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| HPLC with UV detection | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of the main component and non-volatile impurities. | High sensitivity and resolution, accurate quantification, suitable for thermally labile compounds. | Requires a chromophore for UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Separation and identification of volatile impurities, structural information from fragmentation patterns. | High sensitivity and specificity, provides molecular weight and fragmentation data for identification. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and S. | Determines the elemental composition of the sample. | Provides fundamental information on the elemental composition, can indicate the presence of inorganic impurities. | Does not provide information on the nature of organic impurities, requires a relatively pure sample for accurate results. |
Comparison with Alternative Sulfonylating Agents
This compound is one of many reagents used to introduce a sulfonyl group. Its reactivity and physical properties can be compared to other commonly used sulfonyl chlorides, such as the aromatic p-toluenesulfonyl chloride (TsCl) and the aliphatic methanesulfonyl chloride (MsCl).
Table 2: Comparison of this compound with Alternative Sulfonylating Agents
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Structure | Aliphatic chain with a terminal phenyl group. | Aromatic, with a methyl group on the benzene ring. | Simple aliphatic. |
| Reactivity | Moderately reactive, influenced by the alkyl chain. | Generally less reactive than aliphatic sulfonyl chlorides due to the electron-donating methyl group and resonance stabilization.[1] | Highly reactive due to the small size and lack of steric hindrance.[1] |
| Physical State | Liquid | Solid | Liquid |
| Handling | Handled as a liquid. | Easier to handle and weigh due to its solid state. | A volatile and highly corrosive liquid. |
| Common Applications | Introduction of the phenylpropylsulfonyl group for modifying solubility and biological activity. | Widely used for the formation of tosylates and sulfonamides in protecting group chemistry and as a leaving group.[2] | Used for mesylation to form good leaving groups and in the synthesis of methanesulfonamides.[3] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are example methodologies for the key analytical techniques.
Protocol 1: ¹H NMR Spectroscopy
Objective: To identify the structure of this compound and to identify and quantify proton-bearing impurities, such as the corresponding sulfonic acid.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
Spectral Width: 16 ppm
-
Temperature: 298 K
Data Analysis:
-
Identify the characteristic peaks of this compound. Expected chemical shifts (δ, ppm) in CDCl₃ are approximately:
-
7.20-7.40 (m, 5H, Ar-H )
-
3.65 (t, 2H, -CH₂-SO₂Cl)
-
2.85 (t, 2H, Ph-CH₂-)
-
2.20 (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
Identify peaks corresponding to impurities. The primary impurity, 3-phenylpropane-1-sulfonic acid, will show a broad singlet for the acidic proton and shifts for the aliphatic protons will be slightly different from the sulfonyl chloride.
-
Calculate the purity by comparing the integral of the product peaks to the integral of the internal standard or the identified impurity peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its non-volatile impurities.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the purity using the area normalization method (assuming all components have a similar response factor at the detection wavelength). For higher accuracy, a calibration curve with a pure standard should be used.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the molecular weight of this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
GC-MS Conditions (Example):
-
GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Data Analysis:
-
Identify the peak for this compound.
-
Analyze the mass spectrum. The molecular ion peak [M]⁺ at m/z 218 and [M+2]⁺ at m/z 220 (due to ³⁷Cl isotope) should be observed.
-
Common fragmentation patterns for alkylbenzenes include the tropylium ion at m/z 91 (C₇H₇⁺). Loss of SO₂Cl (m/z 99) from the molecular ion would give a fragment at m/z 119.
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Example of a signaling pathway where a derivative of this compound could act as an inhibitor.
References
Comparative Analysis of the Biological Activities of 3-Phenylpropane-1-sulfonyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Phenylpropane-1-sulfonyl chloride and its analogs. The information presented is based on available experimental data and aims to offer a clear, objective comparison to aid in research and drug development.
Introduction
Sulfonyl chloride and its derivatives, particularly sulfonamides, are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including antibacterial, anticancer, and anti-inflammatory activities. The this compound scaffold serves as a valuable starting point for the synthesis of diverse analogs with potentially enhanced or novel biological functions. This guide focuses on the comparative biological activities of analogs of this compound, with a particular emphasis on their antimicrobial and anticancer properties.
Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound analogs. Direct comparative studies are limited; therefore, data has been compiled from various sources to provide a comparative perspective.
Anticancer Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Analog 1: 3-(4-Chlorophenyl)propane-1-sulfonyl chloride derivative | Leukemia | Antitumor | Data not available | [1] |
| Breast Cancer | Antitumor | Data not available | [1] | |
| Lung Cancer | Antitumor | Data not available | [1] | |
| Analog 2: N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide | A549 (Lung) | Anticancer | Moderate to Good | [2] |
| HeLa (Cervical) | Anticancer | Moderate to Good | [2] | |
| MCF-7 (Breast) | Anticancer | Moderate to Good | [2] | |
| Du-145 (Prostate) | Anticancer | Moderate to Good | [2] | |
| Analog 3: 3-(Indoline-1-carbonyl)-N-(substituted) benzenesulfonamide | A549 (Lung) | Anticancer | 1.98 - 2.82 | [3] |
| HeLa (Cervical) | Anticancer | 1.99 - 3.87 | [3] | |
| MCF-7 (Breast) | Anticancer | 2.36 - 5.17 | [3] | |
| Du-145 (Prostate) | Anticancer | 3.52 - 5.18 | [3] |
Antimicrobial Activity
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Analog 1: 3-(4-Chlorophenyl)propane-1-sulfonyl chloride derivative | Escherichia coli | Antimicrobial | Data not available | [1] |
| Staphylococcus aureus | Antimicrobial | Data not available | [1] | |
| Candida albicans | Antifungal | Data not available | [1] | |
| Analog 4: N-Heteroaryl substituted benzene sulphonamides | E. coli | Antibacterial | Good to Excellent | [4] |
| Salmonella typhi | Antibacterial | Good to Excellent | [4] | |
| P. aeruginosa | Antibacterial | Good to Excellent | [4] | |
| B. cereus | Antibacterial | Good to Excellent | [4] | |
| K. pneumonia | Antibacterial | Good to Excellent | [4] | |
| Sarcina lutea | Antibacterial | Good to Excellent | [4] | |
| C. albicans | Antifungal | Good to Excellent | [4] | |
| A. niger | Antifungal | Good to Excellent | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, Du-145) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for evaluating the biological activity of sulfonyl chloride analogs and a potential signaling pathway involved in their anticancer activity.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A potential signaling pathway for the anticancer activity of sulfonyl chloride analogs.
References
A Comparative Guide to the Efficacy of 3-Phenylpropane-1-sulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the strategic introduction of sulfonyl groups is a cornerstone for modifying the physicochemical and pharmacological properties of molecules. This guide provides a comprehensive cost-benefit analysis of 3-phenylpropane-1-sulfonyl chloride as a sulfonylating agent, comparing its performance against two widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride). This analysis is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a unique combination of a flexible alkyl chain and an aromatic moiety, potentially influencing the biological activity and conformational properties of the resulting sulfonamides. While tosyl chloride provides a rigid aromatic scaffold and mesyl chloride a small, non-aromatic group, this compound presents an intermediate option. The choice between these reagents will ultimately depend on the specific goals of the synthesis, including desired product characteristics, reaction efficiency, and cost considerations.
Cost-Benefit Analysis
A critical aspect of reagent selection in drug development and large-scale synthesis is the balance between cost and performance. The following table summarizes the key comparison points between this compound and its common alternatives.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Methanesulfonyl Chloride (Mesyl Chloride) |
| Structure | C₉H₁₁ClO₂S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 218.70 g/mol | 190.65 g/mol | 114.55 g/mol |
| Typical Price (per kg) | Contact for pricing | ₹235 - ₹870[1][2][3][4] | ₹174 - ₹390[5] |
| Reactivity | Alkylsulfonyl chloride | Arylsulfonyl chloride | Alkylsulfonyl chloride |
| Key Advantages | Introduces a flexible phenylpropyl group, potentially enhancing bioactivity and solubility. | Well-established reactivity, often forms crystalline derivatives, aiding in purification. | Small, non-intrusive protecting group, high reactivity. |
| Key Disadvantages | Higher cost and less commercial availability compared to alternatives. | Can be sterically hindering, may require harsher reaction conditions. | Can be too reactive, leading to side reactions; formation of volatile and corrosive byproducts. |
Performance Comparison: Sulfonamide Synthesis
The synthesis of sulfonamides is a common application for sulfonyl chlorides. To provide a comparative benchmark, we consider the reaction with benzylamine. While direct comparative studies under identical conditions are scarce, we can infer performance from available data and general reactivity principles.
General Reaction Scheme:
R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻
| Sulfonyl Chloride | Product | Typical Yield | Reference |
| p-Toluenesulfonyl chloride | N-Benzyl-4-methylbenzenesulfonamide | 67% (in a two-step synthesis)[6] | [6] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducibility and success in synthesis. Below are representative protocols for the synthesis of sulfonamides using the compared reagents.
Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide (from Tosyl Chloride)[8]
Materials:
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
-
Allylamine
-
Benzyl bromide
-
Potassium carbonate
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Recrystallize the crude product from ethanol to afford clear crystals. (Yield: 0.814 g, 73%)[6]
Step 2: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide
-
Add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.
-
Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise and stir the mixture for 24 hours at room temperature.
-
Isolate the resulting white precipitate by vacuum filtration.
-
Recrystallize the crude product in ethanol to afford white crystals. (Yield: 0.819 g, 67%)[6]
Visualizing Synthesis and Reactivity
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the factors influencing the reactivity of sulfonyl chlorides.
References
The Versatility of 3-Phenylpropane-1-sulfonyl Chloride in Synthetic Chemistry: A Comparative Review
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the diverse array of sulfonyl chlorides utilized in medicinal chemistry, 3-phenylpropane-1-sulfonyl chloride emerges as a versatile reagent for the introduction of the 3-phenylpropylsulfonyl moiety, a functional group present in a variety of biologically active compounds. This guide provides a comparative analysis of the applications of this compound, supported by experimental data and protocols, to aid in its effective utilization in research and development.
Core Application: Synthesis of Sulfonamides
The primary application of this compound lies in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.
The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
While specific examples detailing the synthesis of high-profile drug candidates using this compound are not abundantly available in publicly accessible literature, its utility can be inferred from the broad applicability of sulfonyl chlorides in drug discovery. The 3-phenylpropyl group can impart desirable pharmacokinetic properties to a molecule, such as increased lipophilicity, which can enhance cell membrane permeability and target engagement.
Comparison with Alternative Sulfonyl Chlorides
In the synthesis of sulfonamide-containing compounds, researchers have a choice of various sulfonyl chlorides, each offering distinct structural features. A comparison with commonly used alternatives highlights the unique contributions of the 3-phenylpropane-1-sulfonyl moiety.
| Sulfonyl Chloride | Structural Feature | Potential Impact on Molecular Properties |
| This compound | Flexible 3-phenylpropyl chain | Increased lipophilicity, potential for hydrophobic interactions with target proteins, conformational flexibility. |
| p-Toluenesulfonyl chloride (Ts-Cl) | Rigid aromatic ring with a methyl group | Provides a well-defined and sterically predictable scaffold. |
| Benzenesulfonyl chloride | Simple, unsubstituted aromatic ring | Basic aromatic scaffold for structure-activity relationship (SAR) studies. |
| Dansyl chloride | Naphthalenesulfonyl group | Introduces a fluorescent tag for analytical purposes. |
The choice of sulfonyl chloride is a critical decision in the design of a synthetic strategy and can significantly influence the biological activity and pharmacokinetic profile of the final compound. The flexible three-carbon linker in this compound allows the phenyl group to explore a wider conformational space, potentially leading to more optimal interactions with the binding pocket of a biological target compared to the more rigid aromatic sulfonyl chlorides.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not readily found in comprehensive public databases, a general procedure for the synthesis of sulfonamides using a sulfonyl chloride can be adapted.
General Procedure for the Synthesis of a Sulfonamide:
-
To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine; 1.2 equivalents).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution.
-
The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Visualizing the Synthetic Pathway
The synthesis of a sulfonamide from this compound can be represented by the following workflow:
Caption: General workflow for sulfonamide synthesis.
Future Directions and Conclusion
While the direct application of this compound in late-stage clinical candidates is not extensively documented in the public domain, its potential as a versatile building block in drug discovery remains significant. The ability to introduce a flexible, lipophilic side chain makes it a valuable tool for medicinal chemists seeking to optimize the properties of lead compounds. Further exploration of its use in the synthesis of inhibitors for various enzyme classes, such as kinases and proteases, could yield novel therapeutic agents.
Safety Operating Guide
Personal protective equipment for handling 3-Phenylpropane-1-sulfonyl chloride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 3-Phenylpropane-1-sulfonyl chloride. The information is targeted toward laboratory professionals in research and drug development environments. Given that specific data for this compound is limited, this guidance is synthesized from safety protocols for structurally related and reactive sulfonyl chlorides.
Hazard Summary and Core Precautions
This compound, like other sulfonyl chlorides, should be treated as a highly reactive and hazardous compound. The primary dangers stem from its corrosivity and reactivity with water.
-
Corrosivity : The compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2][3][4][5]
-
Water Reactivity : It reacts exothermically with water, including ambient moisture, to produce corrosive byproducts such as hydrochloric acid and sulfonic acids.[1][6][7] This reaction can be violent.
-
Inhalation Toxicity : Vapors and mists are corrosive to the respiratory tract and can be highly toxic if inhaled.[1][8]
All handling operations must be conducted within a certified chemical fume hood to mitigate inhalation risks. [1][7][8] An eyewash station and safety shower must be readily accessible.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly-fitting chemical splash goggles and a full-face shield (worn over goggles). | Protects against severe eye damage from splashes and corrosive vapors.[1][10] A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents direct skin contact and severe chemical burns.[1][11] It is recommended to wear two pairs of gloves and change the outer glove immediately upon contamination. |
| Body Protection | Chemical-resistant laboratory coat or apron worn over long-sleeved clothing and long pants. | Protects skin and personal clothing from contamination and chemical burns.[1] Clothing should be made of natural fibers (e.g., cotton) rather than synthetic materials.[12] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Ensures complete foot protection from potential spills.[12] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | Prevents the inhalation of corrosive and toxic vapors and fumes.[1][7][8] For emergency situations or potential exposure above permissible limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[12] |
Operational and Handling Plan
Adherence to a strict, step-by-step protocol is essential for safety.
Preparation:
-
Risk Assessment : Before beginning work, perform a thorough risk assessment for the entire procedure.
-
Fume Hood : Verify that the chemical fume hood is operational and provides adequate airflow.
-
Gather Materials : Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement.
-
Don PPE : Put on all required PPE as specified in the table above before approaching the chemical.
Handling:
-
Inert Atmosphere : Whenever possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture.
-
Dispensing : Use compatible, corrosion-resistant equipment (e.g., glass or PTFE) for transferring the liquid. Open containers carefully, as they may be under pressure.
-
Avoid Contamination : Do not allow the chemical to come into contact with water, bases, alcohols, or other incompatible materials.[7]
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
Immediate and correct action is crucial in the event of a spill.
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Ventilate : Ensure the fume hood is operational to control vapors.
-
Contain : If safe to do so, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[8] Do not use combustible materials like sawdust.
-
Collect : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report : Inform the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office about the spill.
Disposal Plan
Disposal of this compound and associated waste must be handled as hazardous waste.
-
Bulk Quantities : Unused or excess this compound must be disposed of in its original container or a compatible, sealed, and clearly labeled hazardous waste container.[1] Do not attempt to neutralize bulk quantities.
-
Residual/Trace Quantities : For cleaning contaminated glassware, a neutralization step can be performed under controlled conditions within a fume hood. Slowly and carefully add the rinsing solvent (e.g., acetone) containing the residual sulfonyl chloride to a cold, stirred, basic solution (e.g., 5% sodium bicarbonate).[8] This reaction is exothermic and will release gases.
-
Contaminated Materials : All contaminated items, including gloves, absorbent materials, and disposable labware, must be collected in a sealed, labeled hazardous waste container for professional disposal.[8] Do not mix this waste with other waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
